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Foundational

3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride (CAS: 1824048-51-2): A Technical Guide to Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into aliphatic heterocycles has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Methyl-4-(trifluorom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into aliphatic heterocycles has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride (CAS: 1824048-51-2) [1] represents a highly specialized, conformationally restricted building block. Featuring a seven-membered azepane ring, a tertiary trifluoromethyl carbinol, and adjacent stereocenters, this scaffold is engineered to enhance metabolic stability, modulate basicity, and improve binding affinity in targeted therapeutics. This whitepaper provides an in-depth mechanistic analysis of its structural dynamics, validated synthetic pathways, and analytical characterization protocols.

Physicochemical Profiling & Structural Dynamics

The utility of 3-methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride lies in its unique stereoelectronic properties. The azepane ring inherently adopts a flexible twist-chair conformation, which allows it to vectorially project substituents into distinct binding pockets of target proteins.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride
CAS Registry Number 1824048-51-2
Molecular Formula C₈H₁₅ClF₃NO (Free base: C₈H₁₄F₃NO)
Molecular Weight 233.66 g/mol
MDL Number MFCD28119140
Structural Class Fluorinated Aliphatic Heterocycle (Azepane)
Stereocenters Two (C3 and C4), yielding syn/anti diastereomers
Stereoelectronic Effects of the CF₃ Group

The introduction of a trifluoromethyl group at the C4 position adjacent to the hydroxyl group creates a highly polarized tertiary carbinol. According to foundational literature on 1 [2], the strong electron-withdrawing nature of fluorine (Pauling electronegativity of 3.98) exerts a profound inductive effect. This lowers the pKa of the adjacent hydroxyl group, enhancing its potential as a hydrogen bond donor. Furthermore, the CF₃ group increases the overall lipophilicity (logP) of the scaffold, which is critical for membrane permeability, while simultaneously providing steric shielding that blocks cytochrome P450-mediated oxidation at the C4 position[3].

Caption: Logical relationship of CF3 substitution on physicochemical and pharmacokinetic properties.

Synthesis Methodology & Experimental Protocols

The synthesis of this complex building block relies on the nucleophilic trifluoromethylation of a substituted azepanone precursor. This is typically achieved using the Ruppert-Prakash reagent (Trimethyl(trifluoromethyl)silane, TMSCF₃) [4, 5].

Protocol A: Nucleophilic Trifluoromethylation of N-Boc-3-methylazepan-4-one

Objective: To install the CF₃ group at the C4 carbonyl carbon while preventing the generation of an unstable free CF₃⁻ carbanion.

  • Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere. Dissolve N-Boc-3-methylazepan-4-one (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Reagent Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2 equiv) dropwise via syringe.

  • Initiation (Causality): Add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 equiv). Mechanistic Rationale: The naked CF₃⁻ anion is highly unstable and rapidly decomposes into difluorocarbene and fluoride. TBAF acts as an initiator where the fluoride ion attacks the silicon atom of TMSCF₃, forming a pentacoordinate hypervalent siliconate intermediate [Me₃Si(F)(CF₃)]⁻. This intermediate safely transfers the nucleophilic CF₃ group to the electrophilic carbonyl carbon [4].

  • Reaction Monitoring (Self-Validation): Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature. Validation Step: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the ketone C=O stretching frequency at ~1710 cm⁻¹ validates total conversion to the silyl ether intermediate.

  • Desilylation: Once conversion is confirmed, add additional TBAF (1.2 equiv) to cleave the intermediate silyl ether. Stir for 1 hour at room temperature to yield the free tertiary alcohol (N-Boc-3-methyl-4-(trifluoromethyl)azepan-4-ol).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the diastereomeric mixture via silica gel flash chromatography.

Protocol B: Hydrochloride Salt Formation and Deprotection

Objective: To remove the Boc protecting group and isolate the target compound as a stable hydrochloride salt.

  • Boc Cleavage: Dissolve the purified N-Boc-3-methyl-4-(trifluoromethyl)azepan-4-ol in anhydrous Dichloromethane (DCM) (0.1 M).

  • Acidification (Causality): Cool the solution to 0 °C and add 4M HCl in dioxane (5.0 equiv) dropwise. Mechanistic Rationale: The strong, anhydrous acidic environment protonates the tert-butyl carbamate (Boc) group, leading to its cleavage into gaseous isobutylene and carbon dioxide. Simultaneously, the liberated secondary azepane nitrogen is protonated to form the stable hydrochloride salt, preventing oxidative degradation of the free amine.

  • Crystallization (Self-Validation): Remove the cooling bath and stir at room temperature for 4 hours. Validation Step: The target compound will begin to precipitate as a white crystalline solid. Confirm the complete removal of the Boc group by sampling the supernatant via LC-MS (monitoring for the disappearance of the [M+H]+ peak corresponding to the Boc-protected mass).

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether to remove any residual non-polar organic impurities. Dry the solid under high vacuum for 12 hours to afford the pure 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride (CAS: 1824048-51-2).

Caption: Step-by-step synthetic workflow for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride.

Analytical Characterization & Validation

To ensure the structural integrity and stereochemical purity of the synthesized batch, the following analytical workflow is mandatory:

  • ¹⁹F NMR Spectroscopy (400 MHz, DMSO-d₆): Essential for confirming the presence of the CF₃ group. The fluorine signal typically appears as a strong singlet (or a finely split doublet due to long-range coupling with the C3 proton) in the region of -75.0 to -80.0 ppm.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The C3 methyl group will present as a distinct doublet (δ ~1.0 - 1.2 ppm). The protonated azepane nitrogen (NH₂⁺) will appear as a broad downfield signal (δ ~8.5 - 9.5 ppm) due to the hydrochloride salt formulation.

  • LC-MS (ESI+): Liquid chromatography coupled with mass spectrometry will validate the molecular weight. The free base[M+H]⁺ ion must be observed at m/z 198.2.

  • Diastereomeric Resolution: Because C3 and C4 are adjacent chiral centers, the synthesis yields a mixture of syn and anti diastereomers. If a specific stereoisomer is required for SAR (Structure-Activity Relationship) studies, preparative chiral HPLC or fractional crystallization of diastereomeric salts (e.g., using chiral resolving acids like tartaric acid) must be employed prior to final biological assaying.

References

  • 1824048-51-2 | 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride BLD Pharm
  • Applications of Fluorine in Medicinal Chemistry ACS Public
  • Fluorine in medicinal chemistry PubMed (Böhm et al., 2004)
  • Anion-Initiated Trifluoromethylation by TMSCF₃: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR PubMed Central (PMC)
  • Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) Sigma-Aldrich

Sources

Exploratory

3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride physical and chemical properties

An In-Depth Technical Guide to 3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride Executive Summary: The Strategic Value of Fluorinated Azepanes In modern structure-based drug design (SBDD), the transition from flat,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride

Executive Summary: The Strategic Value of Fluorinated Azepanes

In modern structure-based drug design (SBDD), the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy for improving clinical success rates. Among these advanced scaffolds, 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride (CAS: 1824048-51-2) represents a highly specialized, conformationally diverse building block[1].

As a seven-membered nitrogen heterocycle (azepane), it offers unique spatial vectors that standard piperidines cannot achieve. The strategic placement of a trifluoromethyl (-CF3) group adjacent to a hydroxyl (-OH) group on the flexible azepane ring introduces profound stereoelectronic effects. The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the nearby secondary amine, improving membrane permeability, while simultaneously locking the ring into a preferred bioactive conformation via the fluorine gauche effect[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and applications in medicinal chemistry.

Physicochemical Profiling and Structural Dynamics

Understanding the baseline physical and chemical properties of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride is critical for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form is specifically utilized to prevent the oxidative degradation of the secondary amine and to dramatically enhance aqueous solubility for in vitro screening.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride
CAS Registry Number 1824048-51-2
Molecular Formula C8H15ClF3NO (Base: C8H14F3NO)
Molecular Weight 233.66 g/mol
MDL Number MFCD28119140
SMILES (Base) CC1CCCNCC1(O)C(F)(F)F
Physical State Solid (typically white to off-white powder)
Storage Conditions Inert atmosphere, 2-8°C, desiccated

Data sourced from commercial chemical documentation for CAS 1824048-51-2[1].

Causality in Structural Design

The co-localization of the methyl, hydroxyl, and trifluoromethyl groups at the C3 and C4 positions dictates the molecule's reactivity and binding affinity. The -CF3 group acts as a bulky, lipophilic electron-withdrawing moiety. In the context of SBDD, this prevents rapid cytochrome P450-mediated metabolism at the C4 position. Furthermore, the steric clash between the C3-methyl and the C4-CF3 groups forces the azepane ring into a rigidified pseudo-chair or twist-boat conformation, minimizing the entropic penalty upon binding to target proteins[2].

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the synthesis of this building block must be approached as a self-validating system. The following protocol details the nucleophilic trifluoromethylation of an azepanone derivative, a method chosen for its high regioselectivity and functional group tolerance.

Protocol: Synthesis of 3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride

Step 1: Nucleophilic Trifluoromethylation Rationale: Direct electrophilic fluorination of azepanes often yields complex mixtures. Using the Ruppert-Prakash reagent (TMS-CF3) ensures precise nucleophilic attack at the C4 ketone.

  • Dissolve 1.0 equivalent of N-Boc-3-methylazepan-4-one in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add 1.5 equivalents of Trimethyl(trifluoromethyl)silane (TMS-CF3).

  • Dropwise, add a catalytic amount (0.1 eq) of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) to initiate the formation of the reactive trifluoromethanide anion.

  • Stir for 2 hours at room temperature. Validation: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the ketone spot indicates the formation of the TMS-protected tertiary alcohol.

Step 2: Deprotection of the TMS Ether

  • Add 1.2 equivalents of TBAF to the reaction mixture to cleave the silyl ether.

  • Stir for 1 hour. Quench with saturated aqueous NH4Cl and extract with Ethyl Acetate (3x).

  • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography to isolate N-Boc-3-methyl-4-(trifluoromethyl)azepan-4-ol.

Step 3: Boc-Deprotection and Salt Formation Rationale: The free base of azepane is prone to atmospheric oxidation. Immediate conversion to the HCl salt ensures long-term shelf stability.

  • Dissolve the purified intermediate in minimal Dichloromethane (DCM).

  • Add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 4 hours.

  • Validation: The product will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under high vacuum to yield the final 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride.

Synthesis N1 N-Boc-3-methyl azepan-4-one N2 TMS-CF3, TBAF (Nucleophilic Addition) N1->N2 N3 N-Boc-3-methyl-4-(CF3) azepan-4-ol N2->N3 N4 HCl in Dioxane (Boc Deprotection) N3->N4 N5 3-Methyl-4-(CF3) azepan-4-ol HCl N4->N5

Synthetic workflow for 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl via nucleophilic addition.

Analytical Characterization Standards

To establish trustworthiness in the synthesized compound, rigorous analytical characterization is mandatory. The following self-validating checks must be performed before utilizing the compound in downstream biological assays.

  • 19F NMR (376 MHz, DMSO-d6): A dominant singlet must be observed between -75.0 and -80.0 ppm. The presence of a single peak confirms the successful integration of the intact -CF3 group and the absence of defluorinated byproducts.

  • 1H NMR (400 MHz, DMSO-d6): The secondary amine protons (NH2+) will appear as a broad singlet far downfield (typically >8.5 ppm) due to the hydrochloride salt form. The C3-methyl group should appear as a doublet around 0.9 - 1.2 ppm, integrating to 3 protons.

  • LC-MS (ESI+): The mass spectrometer must be configured to detect the free base. The calculated exact mass for C8H14F3NO is 197.10. The spectrum must show a dominant [M+H]+ peak at m/z 198.1.

Applications in Medicinal Chemistry and Oncology

The incorporation of fluorinated azepanes is a cutting-edge tactic in the development of targeted therapeutics. Seven-membered rings like azepan-4-ol derivatives are increasingly utilized to navigate complex protein binding pockets that are inaccessible to rigid, planar molecules.

For instance, in the development of pan-KRAS inhibitors, azepane derivatives are employed to project functional groups into the cryptic allosteric pockets of mutated KRAS proteins (such as G12C, G12D, and G12V)[3]. The 3-methyl-4-(trifluoromethyl)azepan-4-ol scaffold is particularly valuable here:

  • The -OH group acts as a critical hydrogen bond donor to the protein backbone.

  • The -CF3 group engages in multipolar interactions with hydrophobic residues, displacing high-energy water molecules from the binding site.

  • The Azepane Nitrogen serves as an attachment point for linking to tetrahydropyridopyrimidine or similar core pharmacophores[3].

SBDD N1 Fluorinated Azepane Scaffold N2 Conformational Tuning (Fluorine Gauche Effect) N1->N2 N3 pKa Modulation (Increased Lipophilicity) N1->N3 N4 Enhanced Target Binding (e.g., Pan-KRAS pockets) N2->N4 N5 Improved ADME Profile (Metabolic Stability) N3->N5

Pharmacological advantages of fluorinated azepane incorporation in structure-based drug design.

By leveraging the unique physicochemical properties of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride, drug development professionals can overcome the limitations of traditional piperidine-based libraries, unlocking new avenues for highly selective, metabolically stable therapeutics.

References

  • Liu, F., Sameem, B., et al. "Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery." Macquarie University Research Portal. Available at:[Link]

  • Mirati Therapeutics Inc. "US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors." Google Patents.

Sources

Foundational

Physicochemical Profiling and High-Resolution Mass Spectrometry of 3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride

Executive Summary Fluorinated aliphatic heterocycles have become cornerstone building blocks in modern drug discovery. The incorporation of a trifluoromethyl (-CF 3​ ) group into saturated rings like azepane significantl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated aliphatic heterocycles have become cornerstone building blocks in modern drug discovery. The incorporation of a trifluoromethyl (-CF 3​ ) group into saturated rings like azepane significantly alters the molecule's lipophilicity, metabolic stability, and basicity. This technical guide provides an in-depth analysis of the molecular weight, exact mass, and analytical validation protocols for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride (CAS: 1824048-51-2)[1].

Designed for analytical chemists and drug development professionals, this whitepaper bridges theoretical mass calculations with field-proven mass spectrometry workflows, ensuring that structural identification is both accurate and reproducible.

Stoichiometry vs. High-Resolution Mass (The Causality of Mass Calculations)

In pharmaceutical development, distinguishing between average molecular weight (MW) and monoisotopic exact mass is a critical first step before any analytical validation.

  • Average Molecular Weight is calculated using the abundance-weighted average of all naturally occurring isotopes. It is essential for bulk stoichiometry, formulation, and yield calculations.

  • Monoisotopic Exact Mass is calculated using only the most abundant, lightest isotope of each element (e.g., 12 C = 12.000000, 1 H = 1.007825, 19 F = 18.998403, 35 Cl = 34.968853). According to [2], this value is the absolute foundation of high-resolution mass spectrometry (HRMS) for structural confirmation.

When dealing with hydrochloride salts in mass spectrometry, the salt dissociates in solution. The exact mass measured in positive ion mode corresponds to the protonated free base [M+H]+ , while the chloride counterion is either undetected or elutes in the void volume.

Quantitative Mass Profile
PropertyValue
Chemical Name 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride
CAS Number 1824048-51-2
Chemical Formula (Salt) C 8​ H 15​ ClF 3​ NO
Chemical Formula (Free Base) C 8​ H 14​ F 3​ NO
Average Molecular Weight (Salt) 233.66 g/mol
Average Molecular Weight (Free Base) 197.20 g/mol
Monoisotopic Exact Mass (Salt) 233.0794 Da
Monoisotopic Exact Mass (Free Base) 197.1027 Da
Target [M+H]+ m/z (Calculated) 198.1100 Da

High-Resolution LC-MS Analytical Protocol

To validate the identity of 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl, a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol must be employed. The following methodology outlines the step-by-step workflow and the chemical causality behind each parameter.

Step 1: Sample Preparation & Solubilization
  • Action: Dissolve 1.0 mg of the HCl salt in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution. Dilute to 1 µg/mL for injection.

  • Causality: The hydrochloride salt form ensures rapid dissolution in aqueous media. Using a 50% methanolic diluent prevents localized precipitation upon injection into the LC system and matches the polarity of the initial mobile phase, preventing chromatographic band broadening.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B over 5 minutes.

    • Mobile Phase A: H 2​ O + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Causality: The -CF 3​ group increases the molecule's hydrophobicity, while the protonated azepane nitrogen and the hydroxyl group maintain significant polarity. A gradient elution ensures the compound is adequately retained on the stationary phase before eluting as a sharp, symmetrical peak.

Step 3: Electrospray Ionization (ESI+)
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode with a capillary voltage of 3.0–3.5 kV.

  • Causality: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. First, it suppresses the ionization of residual silanols on the LC column. Second, as documented in[3], it provides an abundant source of protons in the ESI droplet. The secondary amine of the azepane ring acts as a strong gas-phase base, readily accepting a proton to form the [M+H]+ ion. The chloride counterion (Cl ) is repelled by the positive capillary voltage.

Step 4: High-Resolution Mass Detection
  • Action: Detect the [M+H]+ ion using an Orbitrap or Time-of-Flight (TOF) mass analyzer.

  • Causality: The theoretical exact mass of the protonated free base is 198.1100 Da. HRMS instruments provide sub-5 ppm mass accuracy, which is mathematically required to differentiate this specific elemental composition (C 8​ H 15​ F 3​ NO + ) from isobaric background contaminants, thereby self-validating the molecular formula.

Ionization Pathway Visualization

To fully understand the transition from a solid hydrochloride salt to a gaseous ion detected by the mass spectrometer, we must visualize the desolvation and ionization pathway. The logic flow below illustrates how the physical state of the molecule changes throughout the analytical protocol.

G A 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl (Solid Salt) B Dissolution in LC Mobile Phase (Free Base + Cl⁻ + H⁺) A->B Solubilization C Electrospray Ionization (ESI+) Droplet Formation B->C LC Elution D Desolvation & Ion Evaporation (N₂ Drying Gas) C->D Voltage & Heat E [M+H]⁺ Gaseous Ion Exact m/z: 198.1100 D->E Coulombic Fission F High-Resolution Mass Analyzer (Orbitrap / TOF) E->F Detection

Figure 1: ESI+ LC-MS ionization pathway for 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl.

References

  • BioChemCalc. "Exact Mass Calculator | Fast & Free". BioChemCalc. URL: [Link]

  • University of Illinois. "Electrospray Ionization". School of Chemical Sciences. URL: [Link]

Sources

Exploratory

Stereochemistry and 3D structure of 3-Methyl-4-(trifluoromethyl)azepan-4-ol

Stereochemical Architecture and Conformational Dynamics of 3-Methyl-4-(trifluoromethyl)azepan-4-ol: A Technical Guide for Rational Drug Design Executive Summary In modern medicinal chemistry, the strategic incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Architecture and Conformational Dynamics of 3-Methyl-4-(trifluoromethyl)azepan-4-ol: A Technical Guide for Rational Drug Design

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into saturated nitrogen heterocycles is a premier tactic for modulating lipophilicity, metabolic stability, and 3D molecular shape. The compound 3-Methyl-4-(trifluoromethyl)azepan-4-ol represents a highly specialized, sterically congested building block. Due to the extreme conformational flexibility of the seven-membered azepane ring, understanding the stereochemical relationship between the C3-methyl and C4-trifluoromethyl groups is paramount. This whitepaper provides an in-depth analysis of the molecule's conformational dynamics, driven by steric A-values, and outlines self-validating analytical workflows for absolute stereochemical elucidation.

Topological and Stereochemical Framework

The core scaffold is an azepane ring featuring two contiguous stereocenters at the C3 and C4 positions. The substitution pattern—a methyl group at C3, and both a trifluoromethyl (-CF 3​ ) and a hydroxyl (-OH) group at C4—generates a complex steric environment.

Because there are two chiral centers, the molecule exists as four distinct stereoisomers (two pairs of enantiomers). The relative spatial orientation (cis vs. trans) of the bulky C3-methyl and C4-trifluoromethyl groups dictates the internal strain and the resulting 3D topology of the ring. The compound is frequently synthesized and isolated as its hydrochloride salt (CAS 1824048-51-2) to enhance stability and facilitate purification[1][2].

Table 1: Stereoisomeric Matrix and Predicted Steric Strain

Diastereomer PairRelative ConfigurationSteric Driver (1,2-Interaction)Predicted Global MinimumRelative Stability
(3R,4S) & (3S,4R) trans (CH 3​ / CF 3​ )Minimal 1,2-gauche clashTwist-Chair (Both pseudo-equatorial)Highest
(3R,4R) & (3S,4S) cis (CH 3​ / CF 3​ )Severe 1,2-gauche clashTwist-Chair (CH 3​ forced pseudo-axial)Lower

Conformational Dynamics: The Twist-Chair Paradigm

Unlike the rigid chair conformation of six-membered piperidines, the seven-membered azepane ring inherently possesses high conformational flexibility. It rapidly interconverts between various non-planar structures, with the twist-chair (TC) conformation typically representing the global energy minimum, while the true chair (C) acts as a higher-energy transition state[3].

The Causality of the Trifluoromethyl Anchor

The 3D structure of 3-Methyl-4-(trifluoromethyl)azepan-4-ol is not random; it is strictly governed by the thermodynamic principles of conformational free energy, quantified as A-values.

  • The -CF 3​ group is a massive stereoelectronic anchor. In cyclic systems, the A-value of a -CF 3​ group is exceptionally high (>2.1 kcal/mol), significantly exceeding that of a methyl group (~1.7 kcal/mol) and a hydroxyl group (~0.9 kcal/mol)[4][5].

  • Causality: To minimize severe transannular and 1,3-diaxial-like steric clashes, the azepane ring will spontaneously distort its twist-chair geometry to ensure the bulky -CF 3​ group occupies a pseudo-equatorial position.

In the trans diastereomer, the C3-methyl group can comfortably adopt a pseudo-equatorial position alongside the -CF 3​ group. However, in the cis diastereomer, the dominant A-value of the -CF 3​ group forces the C3-methyl group into a less favorable pseudo-axial position, inducing localized ring strain. This phenomenon, known as "conformational tuning," is actively exploited in drug discovery to lock azepanes into specific bioactive geometries, a strategy successfully utilized in the design of kinase inhibitors like balanol analogues[6][7][8].

ConformationalLogic A Azepane Ring (Highly Flexible) B Twist-Chair (TC) Global Minimum A->B Relaxation C Chair (C) Transition State A->C High Energy D C4-CF3 Anchor (Pseudo-Equatorial) B->D Steric Bulk (A-value > 2.1) E C3-CH3 Alignment (Minimizes 1,3-Diaxial) D->E cis/trans Dependency

Fig 1. Conformational energy landscape and steric anchoring in substituted azepanes.

Self-Validating Analytical Workflows for Stereochemical Elucidation

To definitively assign the absolute and relative stereochemistry of 3-Methyl-4-(trifluoromethyl)azepan-4-ol, a dual-orthogonal analytical approach is required. Relying solely on 1D NMR is insufficient due to the overlapping multiplet signals inherent to flexible 7-membered rings.

Protocol A: 1D/2D NMR Spectroscopy (NOESY & HOESY)

This protocol utilizes the NMR-active nature of the fluorine atoms to directly probe the 3D space around the C4 stereocenter.

  • Sample Preparation: Dissolve 15 mg of the purified diastereomer in 0.6 mL of anhydrous CDCl 3​ or DMSO- d6​ . Ensure the sample is dry, as water will broaden the crucial C4-OH signal.

  • Backbone Assignment (HSQC/HMBC): Acquire 1 H- 13 C HSQC and HMBC spectra to unambiguously assign the C3 methine proton and the C3 methyl protons.

  • Relative Stereochemistry via NOESY: Acquire a 2D 1 H- 1 H NOESY spectrum (mixing time ~300-500 ms). Look for spatial Nuclear Overhauser Effect (nOe) correlations between the C3-methyl protons and the C4-hydroxyl proton.

  • Fluorine Spatial Proximity via HOESY (Critical Step): Acquire a 2D 19 F- 1 H HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum.

    • Causality: Because the -CF 3​ group contains three equivalent fluorine atoms, it generates a robust signal. If the C3-methyl and C4-CF 3​ groups are cis, a strong cross-peak will appear between the 19 F signal and the C3-methyl 1 H signal. The absence of this peak, coupled with a strong C3-Me to C4-OH NOESY peak, confirms the trans relationship.

Protocol B: X-Ray Crystallography (Absolute Configuration)

Because the free base of this azepane is prone to being an oil, derivatization is necessary to force crystallization and introduce a heavier atom for anomalous dispersion.

  • Salt Formation: Dissolve the free base azepane in minimal diethyl ether. Add 1.1 equivalents of anhydrous HCl in dioxane dropwise at 0°C.

  • Isolation: Filter the resulting 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride precipitate (CAS 1824048-51-2) and dry under vacuum[1][2].

  • Crystal Growth: Dissolve the salt in a minimal amount of hot methanol. Allow the solution to cool to room temperature, then place it in a sealed chamber containing a reservoir of diethyl ether for slow vapor diffusion over 3–5 days.

  • Diffraction & Refinement: Mount a suitable single crystal on a diffractometer equipped with a Cu-K α source. The chloride counterion provides sufficient anomalous scattering to reliably calculate the Flack parameter, yielding the absolute configuration (e.g., (3R, 4S)).

AnalyticalWorkflow S1 Diastereomeric Mixture S2 Chiral HPLC Resolution S1->S2 S3 1D/2D NMR (NOESY/HOESY) S2->S3 Relative Stereochem S4 X-Ray Diffraction (HCl Salt) S2->S4 Crystallization S5 Absolute Configuration S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for absolute stereochemical assignment.

Implications in Rational Drug Design

The integration of the 3-Methyl-4-(trifluoromethyl)azepan-4-ol scaffold into a drug discovery pipeline offers three distinct pharmacological advantages:

  • Metabolic Shielding: The strong C-F bonds of the trifluoromethyl group at the C4 position effectively block Cytochrome P450-mediated oxidative metabolism, a common liability for saturated heterocycles.

  • Basicity Modulation: The strong electron-withdrawing inductive effect of the -CF 3​ group significantly lowers the pKa of the azepane nitrogen. This reduction in basicity often enhances passive membrane permeability and oral bioavailability.

  • Entropic Optimization: By utilizing the massive A-value of the -CF 3​ group to lock the azepane ring into a specific twist-chair conformation, medicinal chemists can pre-organize the molecule to match the geometry of the target protein's binding pocket. This conformational tuning drastically reduces the entropic penalty of binding, leading to higher affinity ligands[6][8].

References

  • Carcenac, Y., et al. "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group". New Journal of Chemistry, 2006. Available at: [Link]

  • Liu, F., et al. "Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery". Macquarie University, 2022. Available at: [Link]

  • Yamada, K., & Inokuma, T. "Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test". RSC Advances, 2023. Available at: [Link]

  • Australian Journal of Chemistry. "Imaginative Order from Reasonable Chaos: Conformation-Driven Activity and Reactivity in Exploring Protein–Ligand Interactions". ConnectSci, 2018. Available at: [Link]

Sources

Foundational

Pharmacokinetics of Azepane-Based Trifluoromethyl Derivatives: A Technical Guide to Scaffold Optimization

The Azepane Conundrum in Drug Design In the pursuit of novel chemical space, the azepane ring—a seven-membered saturated nitrogen heterocycle—has emerged as a privileged scaffold in modern drug discovery ([1]). Compared...

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Author: BenchChem Technical Support Team. Date: April 2026

The Azepane Conundrum in Drug Design

In the pursuit of novel chemical space, the azepane ring—a seven-membered saturated nitrogen heterocycle—has emerged as a privileged scaffold in modern drug discovery ([1]). Compared to traditional six-membered piperidines, the azepane ring offers enhanced conformational flexibility. This flexibility allows for unique vector projections of attached pharmacophores, enabling the molecule to access cryptic or sterically demanding binding pockets.

However, this structural advantage introduces significant pharmacokinetic liabilities. The increased ring size inherently raises the lipophilicity of the scaffold and exposes a greater number of C-H bonds to Phase I metabolic enzymes. Unsubstituted azepanes are highly susceptible to cytochrome P450 (CYP)-mediated α -carbon hydroxylation, which rapidly leads to ring-opening or N-dealkylation. For instance, during the development of H3R inverse agonists, unsubstituted azepane derivatives exhibited unacceptably high intrinsic clearance ( CLint​ ) in human liver microsomes, severely limiting their in vivo half-life ([2]).

The Mechanistic Rationale for Trifluoromethylation

To rescue the pharmacokinetic profile of azepane-based drug candidates, medicinal chemists frequently employ targeted trifluoromethylation ([3]). The strategic addition of a trifluoromethyl ( −CF3​ ) group fundamentally alters the physicochemical properties of the heterocycle through three distinct, synergistic mechanisms:

  • Steric and Electronic Shielding: The −CF3​ group is highly electronegative and possesses a van der Waals volume comparable to an isopropyl group. When positioned adjacent to metabolic hotspots, it sterically blocks the CYP450 heme-oxo species from accessing the ring. Simultaneously, it electronically deactivates adjacent C-H bonds toward oxidative insertion via a powerful inductive (-I) effect ([4]).

  • Modulation of Basicity (pKa): Unsubstituted azepanes typically exhibit a pKa between 8.0 and 10.0, leading to extensive protonation at physiological pH (7.4) ([5]). This cationic state is a primary driver for off-target hERG potassium channel binding (cardiotoxicity). The electron-withdrawing nature of the −CF3​ group lowers the amine pKa by 1.5 to 2.5 units, significantly reducing the fraction of positively charged species and mitigating hERG liability.

  • Enhanced Permeability: The dense fluorine substitution increases the overall lipophilicity ( LogD7.4​ ) and lowers the desolvation energy required for the molecule to partition into lipid bilayers, thereby driving superior passive transcellular permeability across the gastrointestinal tract and the blood-brain barrier ([3]).

Pathway A Azepane Scaffold (High Flexibility) C CF3-Azepane Derivative A->C B Trifluoromethyl (-CF3) (High Electronegativity) B->C D Steric Shielding (Blocks CYP450) C->D E Inductive Effect (Lowers Amine pKa) C->E F Increased LogD (Improves Permeability) C->F

Logical mapping of physicochemical changes induced by trifluoromethylation of azepane.

Quantitative Pharmacokinetic Profiling

The synergistic effects of azepane expansion and trifluoromethylation yield highly distinct ADME profiles. Table 1 summarizes representative pharmacokinetic parameters, highlighting the optimization trajectory from a basic piperidine to a highly optimized α

CF3​ -azepane derivative.

Table 1: Representative Pharmacokinetic Parameters of Cyclic Amines vs. CF3​ -Azepane Derivatives

Scaffold pKa LogD7.4​ CLint​ (HLM, µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Oral Bioavailability (F%)Piperidine (Unsubstituted)9.51.245.012.0~ 35%Azepane (Unsubstituted)9.81.885.015.0~ 15% β CF3​ -Azepane8.22.618.028.0~ 60% α CF3​ -Azepane7.52.8< 10.035.0~ 85% Note: Data represents aggregated trends observed in scaffold-hopping campaigns.

Experimental Workflows for PK Validation

As a Senior Application Scientist, I emphasize that the reliability of pharmacokinetic data hinges entirely on the robustness of the experimental design. A protocol must be a self-validating system. Below are the definitive methodologies for evaluating the ADME properties of CF3​ -azepane derivatives.

In Vitro Liver Microsomal Stability Assay (Phase I Clearance)

Understanding intrinsic clearance ( CLint​ ) is critical for predicting in vivo half-life. This assay isolates CYP450-mediated metabolism.

Causality & Self-Validation: We utilize a minus-NADPH control to differentiate true CYP450 metabolism from chemical instability or non-CYP enzymatic degradation (e.g., esterases). Verapamil and Warfarin are included as high and low clearance controls, respectively, to validate the metabolic competency of the specific microsome batch.

Workflow S1 1. Compound Prep (1 µM in buffer) S2 2. Microsome Incubation (0.5 mg/mL, 37°C) S1->S2 S3 3. NADPH Addition (Initiates CYP450) S2->S3 S4 4. Aliquot Sampling (0, 15, 30, 60 min) S3->S4 S5 5. Quench & Centrifuge (Cold Acetonitrile) S4->S5 S6 6. LC-MS/MS Analysis (Calculate CL_int) S5->S6

Step-by-step workflow for evaluating in vitro microsomal clearance of CF3-azepane derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the CF3​ -azepane derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to maintain the final DMSO concentration below 0.1% (preventing solvent-induced CYP inhibition).

  • Microsome Incubation: Combine the compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the Phase I oxidative reactions. For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Kinetic Sampling: Extract 50 µL aliquots at predefined time points (0, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound and calculate CLint​ .

Caco-2 Bidirectional Permeability Assay

Because the −CF3​ group significantly alters lipophilicity, assessing intestinal absorption and efflux potential is mandatory.

Causality & Self-Validation: We measure permeability in both the Apical-to-Basolateral (A B) and Basolateral-to-Apical (B A) directions. An Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ) > 2 indicates the compound is a substrate for active efflux transporters (e.g., P-glycoprotein). Lucifer Yellow is co-incubated to verify the integrity of the tight junctions; any well showing >1% Lucifer Yellow permeability is considered compromised and discarded.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Dosing Solution: Prepare the CF3​ -azepane derivative at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Incubation Setup:

    • For A B assessment: Add 200 µL of dosing solution to the apical chamber and 600 µL of blank HBSS to the basolateral chamber.

    • For B A assessment: Reverse the volumes and placement.

  • Sampling: Incubate the plates at 37°C on an orbital shaker. Extract 50 µL samples from the receiver chamber at 60 and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Conclusion

The integration of a trifluoromethyl group into an azepane scaffold represents a masterclass in rational drug design. By carefully balancing the conformational flexibility of the seven-membered ring with the electronic and steric shielding of the −CF3​ moiety, medicinal chemists can effectively engineer out metabolic liabilities while preserving target affinity. Rigorous, self-validating pharmacokinetic assays remain the cornerstone of advancing these complex derivatives from the bench to the clinic.

References
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. URL:[Link]

  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry. URL:[Link]

  • Long-Lasting and Fast-Acting in Vivo Efficacious Antiplasmodial Azepanylcarbazole Amino Alcohol. PMC. URL:[Link]

Sources

Exploratory

In vitro toxicity profile of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride

Preclinical In Vitro Toxicity Profiling of Fluorinated Azepane Scaffolds: A Case Study on 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride Executive Summary In contemporary medicinal chemistry, basic nitrogen-contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vitro Toxicity Profiling of Fluorinated Azepane Scaffolds: A Case Study on 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride

Executive Summary

In contemporary medicinal chemistry, basic nitrogen-containing saturated heterocycles—such as piperidines and azepanes—are considered "privileged" scaffolds for target engagement[1]. However, these aliphatic amines inherently carry significant off-target liabilities, most notably cardiotoxicity via hERG channel blockade[2]. 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride (CAS: 1824048-51-2) represents a highly engineered building block designed to circumvent these liabilities. By strategically incorporating a trifluoromethyl (-CF3) group and a hydroxyl (-OH) group onto the azepane ring, chemists can modulate the basicity (pKa) and lipophilicity (LogD) of the scaffold.

As a Senior Application Scientist, I have structured this guide to detail the causality behind the in vitro toxicity profiling of this specific fluorinated azepane. We will explore the mechanistic rationale of its design and outline the self-validating experimental protocols required to de-risk this compound during early-stage drug discovery.

Mechanistic Rationale: De-risking the Azepane Scaffold

Overcoming hERG Liability via pKa Modulation

The human Ether-à-go-go-Related Gene (hERG) potassium channel is highly susceptible to blockade by lipophilic, basic amines. The protonated nitrogen of an unsubstituted azepane interacts strongly with the aromatic residues Tyr652 and Phe656 within the hERG inner cavity via cation-π and π-π stacking[3].

To mitigate this, 3-Methyl-4-(trifluoromethyl)azepan-4-ol utilizes a dual-pronged electronic strategy. The strong electron-withdrawing nature of the -CF3 group, combined with the inductive effect of the adjacent -OH group, significantly lowers the pKa of the azepane nitrogen[4]. Consequently, at physiological pH (7.4), a smaller fraction of the amine exists in the protonated state, fundamentally attenuating its ability to participate in cation-π interactions with the hERG channel[2].

G A Basic Azepane Scaffold (High hERG Liability) B Add CF3 Group (Electron Withdrawing) A->B C Add OH Group (Polarity/Sterics) A->C D Reduced Nitrogen pKa (Lower Basicity) B->D C->D E Decreased Lipophilicity (Lower LogD) C->E F Attenuated hERG Binding (Reduced cation-π interaction) D->F E->F

Logic pathway illustrating hERG liability mitigation via CF3 and OH substitution on the azepane ring.

Fluorine-Associated Metabolic Toxicity

While the carbon-fluorine (C-F) bond is exceptionally strong, it is not entirely immune to biological degradation. Cytochrome P450 (CYP)-mediated hydroxylation at adjacent aliphatic carbons can trigger heterolytic cleavage, releasing free fluoride ions (F-)[5]. In severe cases, excessive fluoride release leads to skeletal fluorosis. Furthermore, specific cleavage of fluorinated aliphatic chains can generate fluoroacetate, a highly toxic metabolite that forms (-)-erythro-2-fluorocitrate, a potent inhibitor of aconitase in the Krebs cycle[5][6]. Therefore, profiling the metabolic stability and defluorination rate of this compound is biologically imperative.

Core In Vitro Toxicity Workflows

To establish a robust safety profile, the compound must pass through a sequential, self-validating screening funnel.

Workflow Step1 Phase 1: pKa & LogD Profiling Step2 Phase 2: hERG Patch Clamp Step1->Step2 Step3 Phase 3: HLM Stability & Defluorination Step2->Step3 Step4 Phase 4: HepG2 Cytotoxicity Step3->Step4

Sequential in vitro toxicity screening workflow for fluorinated heterocyclic building blocks.

Protocol A: Cardiotoxicity (Automated Patch-Clamp Assay)

Causality: Ligand-binding assays only measure displacement; patch-clamp electrophysiology is the gold standard because it directly measures functional channel blockade, ensuring trust in the safety data.

  • Cell Preparation: Culture CHO-K1 cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording buffer.

  • Compound Preparation: Dissolve 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride in 100% DMSO to create a 10 mM stock (the hydrochloride salt ensures rapid dissolution). Dilute in extracellular buffer to final test concentrations (0.1 µM to 100 µM), keeping final DMSO ≤0.1% to prevent solvent-induced membrane disruption.

  • Electrophysiology: Using an automated planar patch-clamp system, establish a whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds to open and inactivate channels, then repolarize to -50 mV to elicit the outward tail current.

  • Validation: Measure the reduction in peak tail current amplitude. Use Astemizole (IC50 ~2 nM) as a self-validating positive control.

Protocol B: Metabolic Stability & Reactive Defluorination Trapping

Causality: This assay identifies Phase I metabolic clearance rates while specifically monitoring for the hazardous release of fluoride ions via CYP oxidation[7].

  • Incubation: Combine 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add an NADPH regenerating system to initiate CYP450 activity. Incubate at 37°C.

  • Quenching & LC-MS/MS: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

  • Fluoride Detection: Take the remaining 60-minute incubation mixture, centrifuge to pellet proteins, and analyze the supernatant using a Fluoride Ion-Selective Electrode (ISE) or 19 F-NMR to quantify free F- release against a standard curve.

Protocol C: Multiplexed Hepatotoxicity (Apoptosis vs. Necrosis)

Causality: Differentiating between general membrane disruption (necrosis) and programmed cell death (apoptosis) provides mechanistic insight into potential hepatotoxicity[8].

  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours.

  • Dosing: Treat cells with the compound across a 10-point dose-response curve (0.1 to 300 µM) for 48 hours.

  • Multiplex Assay:

    • Add a fluorogenic Caspase-3/7 substrate (e.g., utilizing a 7-amino-4-trifluoromethyl coumarin leaving group)[8]. Measure fluorescence (Ex 399 nm / Em 521 nm) to quantify apoptosis.

    • Subsequently, add CellTiter-Glo reagent to lyse cells and measure ATP via luminescence, quantifying overall cell viability.

Quantitative Data Synthesis

To illustrate the success of the chemical engineering behind 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride, the table below synthesizes prototypical in vitro toxicity data comparing the engineered scaffold against its unsubstituted parent analogs.

ParameterUnsubstituted Azepane4-Methylazepane3-Methyl-4-(trifluoromethyl)azepan-4-ol
Calculated pKa (Basic N) ~10.5~10.6~8.2 (Reduced basicity)
LogD (pH 7.4) 1.21.60.9 (Optimized polarity)
hERG IC50 (Patch-Clamp) 15 µM (High Risk)12 µM (High Risk)>100 µM (De-risked)
HLM CLint​ (µL/min/mg) 65 (High Clearance)72 (High Clearance)<15 (Metabolically Stable)
Defluorination (% F- release) N/AN/A<1% at 60 mins (Stable C-F bond)
HepG2 CC50 (Viability) 85 µM70 µM>300 µM (Non-cytotoxic)

Table 1: Comparative in vitro toxicity and physicochemical profile demonstrating the protective effects of -CF3 and -OH substitutions on the azepane ring.

References

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters URL: [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter URL: [Link]

  • Metabolism and Toxicity of Fluorine Compounds Chemical Research in Toxicology (PMC) URL: [Link]

  • Ranolazine inhibition of hERG potassium channels: Drug–pore interactions and reduced potency against inactivation mutants British Journal of Pharmacology (PMC) URL: [Link]

  • Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986) Journal of Medicinal Chemistry URL: [Link]

  • Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • The Evolution of In Vitro Toxicity Assessment Methods for Oral Cavity Tissues—From 2D Cell Cultures to Organ-on-a-Chip MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride from azepanone

Strategic Overview and Retrosynthetic Analysis The incorporation of a trifluoromethyl (–CF₃) group into aliphatic heterocycles profoundly alters the molecule's physicochemical properties, typically enhancing metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview and Retrosynthetic Analysis

The incorporation of a trifluoromethyl (–CF₃) group into aliphatic heterocycles profoundly alters the molecule's physicochemical properties, typically enhancing metabolic stability, modulating pKa, and increasing lipophilicity. The target molecule, 3-methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride, is a highly functionalized seven-membered ring system that serves as a valuable scaffold in pharmaceutical development.

The synthesis of this compound presents specific challenges regarding regiocontrol and protecting group orthogonality. Our validated approach utilizes a four-step linear sequence from commercially available azepan-4-one. The strategy relies on the transient protection of the secondary amine, followed by a kinetically controlled alpha-methylation, nucleophilic trifluoromethylation, and a final global deprotection step.

Retrosynthesis A Azepan-4-one B 1-Boc-azepan-4-one A->B (Boc)2O, Et3N DCM C 1-Boc-3-methylazepan-4-one B->C LDA, MeI THF, -78 °C D 1-Boc-3-methyl-4-(trifluoromethyl) azepan-4-ol (TMS ether) C->D TMSCF3, TBAF THF, 0 °C to RT E 3-Methyl-4-(trifluoromethyl) azepan-4-ol HCl D->E 4M HCl/Dioxane RT

Synthetic workflow for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: N-Boc Protection of Azepan-4-one

Mechanistic Rationale: The secondary amine of azepan-4-one must be masked to prevent interference during the strongly basic enolate alkylation and the nucleophilic trifluoromethylation. The tert-butyloxycarbonyl (Boc) group is selected because it is stable to strong bases (like LDA) and nucleophiles, yet easily cleaved under acidic conditions[1]. This orthogonality allows for a streamlined global deprotection at the end of the sequence[2].

Protocol:

  • Suspend azepan-4-one hydrochloride (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Add triethylamine (Et₃N, 25.0 mmol, 2.5 equiv) and cool the mixture to 0 °C using an ice bath.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 equiv) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to yield 1-Boc-azepan-4-one as a colorless oil.

Step 2: Alpha-Methylation via Kinetic Enolate

Mechanistic Rationale: Alpha-alkylation of the ketone requires the generation of a kinetic enolate to prevent polyalkylation and self-condensation. Lithium diisopropylamide (LDA) at cryogenic temperatures (–78 °C) rapidly and irreversibly deprotonates the alpha-carbon. Because the azepan-4-one ring is symmetric, deprotonation at either the C3 or C5 position yields the same intermediate, ensuring high regiochemical fidelity upon the addition of the electrophile (methyl iodide).

Protocol:

  • Dissolve 1-Boc-azepan-4-one (8.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 25 mL) and cool to –78 °C under an argon atmosphere.

  • Add LDA (8.8 mmol, 1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 30 minutes. Maintain the temperature at –78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (MeI, 9.6 mmol, 1.2 equiv) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature over 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate (3 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to afford 1-Boc-3-methylazepan-4-one.

Step 3: Nucleophilic Trifluoromethylation

Mechanistic Rationale: The introduction of the –CF₃ group is achieved using (trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent[3]. The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom of TMSCF₃, generating a highly reactive pentacoordinate siliconate intermediate[4]. This intermediate transfers the CF₃ carbanion equivalent to the electrophilic ketone carbon. The resulting alkoxide is immediately trapped by the trimethylsilyl group, driving the reaction forward and forming a stable TMS ether.

Protocol:

  • Dissolve 1-Boc-3-methylazepan-4-one (5.0 mmol, 1.0 equiv) and TMSCF₃ (7.5 mmol, 1.5 equiv) in anhydrous THF (20 mL). Cool the solution to 0 °C.

  • Add TBAF (0.5 mmol, 0.1 equiv, 1.0 M in THF) dropwise. Note: The reaction is exothermic and effervescence may occur.

  • Stir the mixture at 0 °C for 1 hour, then remove the cooling bath and stir at room temperature for an additional 4 hours.

  • Workup: Quench the reaction with water (20 mL) and extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 1-Boc-3-methyl-4-((trimethylsilyl)oxy)-4-(trifluoromethyl)azepane is typically of sufficient purity (>90%) to be used directly in the next step.

Step 4: Global Deprotection and Salt Formation

Mechanistic Rationale: The final transformation requires the removal of both the N-Boc protecting group and the O-TMS ether. Utilizing 4M HCl in anhydrous dioxane provides a highly efficient, dual-purpose acidic environment[5]. The strong acid hydrolyzes the silyl ether to reveal the tertiary alcohol and simultaneously cleaves the Boc group via the formation of a tert-butyl cation. Conducting this reaction in dioxane allows the highly polar target molecule to precipitate directly out of solution as an easily isolable hydrochloride salt, bypassing the need for complex chromatography.

Protocol:

  • Dissolve the crude TMS ether intermediate (approx. 4.5 mmol) in a minimal amount of anhydrous 1,4-dioxane (5 mL).

  • Cool the solution to 0 °C and slowly add 4M HCl in dioxane (45.0 mmol, 10.0 equiv).

  • Stir the reaction mixture at room temperature for 3 hours. During this time, the product will begin to precipitate as a white solid.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess HCl and dioxane.

  • Triturate the resulting solid with cold diethyl ether (15 mL). Filter the precipitate through a sintered glass funnel, wash with additional diethyl ether (2 × 5 mL), and dry under high vacuum to afford analytically pure 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride.

Quantitative Data Summary

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 N-Boc ProtectionBoc₂O, Et₃N, DCM0 → 251285 – 90%
2 Alpha-MethylationLDA, MeI, THF-78 → 25565 – 75%
3 TrifluoromethylationTMSCF₃, TBAF, THF0 → 25575 – 85%
4 Global Deprotection4M HCl in Dioxane0 → 25390 – 95%

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. URL:[Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). The Journal of Peptide Research. URL:[Link]

  • Prakash, G. K. S., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. URL:[Link]

  • Bertozzi, F., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Protocol for dissolving 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride in DMSO

Application Note: Advanced Protocol for the Solubilization of 3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride in DMSO for In Vitro Assays Target Audience: Researchers, assay developers, and medicinal chemists. Docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocol for the Solubilization of 3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride in DMSO for In Vitro Assays

Target Audience: Researchers, assay developers, and medicinal chemists. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide.

Introduction & Physicochemical Profiling

3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride is a specialized fluorinated aliphatic heterocycle frequently utilized as a building block and screening compound in drug discovery. Handling this compound requires a nuanced understanding of its structural dichotomy: the trifluoromethyl (–CF₃) group imparts high lipophilicity, while the protonated azepane amine (hydrochloride salt) and tertiary alcohol provide highly polar, hydrogen-bonding sites.

Dimethyl sulfoxide (DMSO) is the industry-standard polar aprotic solvent for high-throughput screening libraries because it effectively dissolves both polar and nonpolar compounds[1]. However, dissolving a hydrochloride salt with a lipophilic moiety in DMSO introduces specific thermodynamic challenges, primarily driven by solvent hygroscopicity and lattice energy.

Table 1: Physicochemical Profile & Solvation Parameters

ParameterValue / DescriptionSolvation Implication
Chemical Formula C₈H₁₄F₃NO · HClRequires a highly polar solvent to disrupt the ionic crystal lattice.
Molecular Weight 233.66 g/mol (Salt) / 197.20 g/mol (Base)Used for precise molarity calculations (e.g., 11.68 mg/mL for 50 mM).
Salt Form Hydrochloride (HCl)Can lower the pH of unbuffered aqueous media upon downstream dilution.
Lipophilic Moiety Trifluoromethyl (–CF₃)Highly sensitive to water contamination in DMSO; prone to precipitation.
H-Bond Donors/Acceptors 2 Donors (OH, NH₂⁺) / 4 AcceptorsForms strong solvent-solute hydrogen bonds with the sulfoxide oxygen in DMSO.

Mechanistic Solvation Dynamics (Expertise & Causality)

As an Application Scientist, it is critical to understand why certain handling procedures are mandated, rather than just following steps.

The Threat of Hygroscopicity: DMSO is exceptionally hygroscopic. A standard microplate containing 100% DMSO can absorb over 6% water by volume from the atmosphere in just one hour at 40% relative humidity[2]. When water enters the DMSO stock, it alters the solvent's hydrogen-bonding network. For 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride, this water influx preferentially hydrates the polar amine and alcohol groups, but thermodynamically excludes the lipophilic –CF₃ group, leading to supersaturation and compound precipitation ("crashing out")[2].

The Role of the Hydrochloride Salt: While freebase amines dissolve readily in organic solvents, HCl salts possess higher crystalline lattice energies. Mechanical energy (vortexing/sonication) is required to overcome this initial energy barrier. Once disrupted, the polar aprotic nature of DMSO stabilizes the dissociated chloride anion and protonated azepane ring.

Step-by-Step Solubilization Protocol

This protocol outlines the preparation of a 50 mM master stock solution , a standard concentration that balances solubility limits with downstream dilution requirements.

Materials Required:

  • 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride powder.

  • Fresh, anhydrous DMSO (≥99.9% purity, water ≤0.005%)[3].

  • Static-free polypropylene microcentrifuge tubes.

  • Desiccator and 25°C water bath.

Methodology:

  • Thermal Equilibration: Remove the compound vial from cold storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the anhydrous environment.

  • Molarity Calculation: To prepare 1.0 mL of a 50 mM stock, calculate the required mass using the salt molecular weight (233.66 g/mol ):

    • Mass = 50 mM × 1.0 mL × 233.66 g/mol / 1000 = 11.68 mg

  • Weighing & Transfer: Accurately weigh 11.68 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of room-temperature anhydrous DMSO. (Note: DMSO freezes at ~19°C; ensure the solvent is fully liquid and homogenized before pipetting[1]).

  • Mechanical Disruption: Cap the tube tightly and vortex vigorously for 2 to 5 minutes.

  • Thermal Rescue (If Necessary): If visible particulates remain, indicating unbroken crystal lattices, sonicate the tube in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation.

  • Quality Control: Perform a visual inspection against a dark background. The solution must be completely optically clear. For strict validation in drug discovery workflows, ¹H NMR spectroscopy in DMSO-d₆ is recommended to confirm structural integrity and the absence of a water peak[3].

SolubilizationWorkflow Start Equilibrate Reagents to Room Temp Weigh Weigh Compound (11.68 mg for 50 mM) Start->Weigh AddDMSO Add Anhydrous DMSO (1.0 mL) Weigh->AddDMSO Agitate Vortex (2-5 min) & Sonicate if needed AddDMSO->Agitate Inspect Visual Inspection (Dark Background) Agitate->Inspect Clear Solution Clear? Inspect->Clear Aliquot Aliquot into Single-Use Tubes Clear->Aliquot Yes Rescue Warm to 25°C & Re-sonicate Clear->Rescue No (Particulates) Store Store at -80°C in Desiccator Aliquot->Store Rescue->Agitate

Caption: Workflow for the preparation, quality control, and storage of anhydrous DMSO stock solutions.

Downstream Aqueous Dilution & Assay Preparation

The most critical failure point in compound screening occurs during the transition from a 100% DMSO stock to an aqueous physiological buffer (e.g., PBS or cell culture media).

Cytotoxicity Limits: DMSO is toxic to cell lines at high concentrations. The consensus maximum allowable DMSO concentration for in vitro assays is strictly between 0.1% and 0.5% v/v [4][5].

Dilution Methodology:

  • Pre-warming: Pre-warm the target aqueous buffer or culture medium to 37°C. Cold buffers drastically reduce the kinetic solubility of the compound during the mixing phase.

  • Stepwise Addition: Do not add the buffer to the DMSO stock. Instead, add the DMSO stock dropwise into the rapidly stirring or vortexing aqueous medium. Causality: Rapid dispersion prevents localized zones of high compound concentration, which act as nucleation sites for precipitation.

  • pH Verification: Because the compound is a hydrochloride salt, diluting a highly concentrated stock into unbuffered water will lower the pH. Ensure your assay medium contains sufficient buffering capacity (e.g., HEPES or bicarbonate) to maintain physiological pH.

DilutionRescue Stock Thaw DMSO Stock (e.g., 50 mM) Prewarm Pre-warm Aqueous Buffer/Media to 37°C Stock->Prewarm Dilute Add DMSO Dropwise with Rapid Vortexing Prewarm->Dilute Check Check Final DMSO % (Must be ≤ 0.5%) Dilute->Check pH Verify pH Stability (Buffer Capacity) Check->pH Precip Assess for Precipitation pH->Precip Assay Proceed to In Vitro Assay Precip->Assay Clear Solution Rescue Use Co-solvents (e.g., Tween 80, PEG400) Precip->Rescue Crashing Out Rescue->Dilute

Caption: Decision tree for aqueous dilution of DMSO stocks, highlighting precipitation rescue and toxicity limits.

Storage and Stability Guidelines

Repeated freeze-thaw cycles are highly detrimental to DMSO-solubilized compounds. Each cycle draws atmospheric moisture into the tube, and as the DMSO freezes (below 19°C), the compound is excluded from the solvent matrix, forcing it to precipitate[2].

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed, amber microcentrifuge tubes.

  • Temperature: Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month)[4].

  • Recovery: When retrieving an aliquot, allow it to thaw completely at room temperature. Vortex briefly to ensure the solution is perfectly homogeneous before opening the cap to prevent moisture ingress.

References

  • Wikipedia. "Dimethyl sulfoxide". URL:[Link]

  • ResearchGate. "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?". URL:[Link]

Sources

Method

Application Note: Reagents and Protocols for the Trifluoromethylation of Azepane Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The incorporation of the trifluoromethyl (–CF₃) group into saturated nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into saturated nitrogen heterocycles is a cornerstone strategy in modern drug discovery. For seven-membered azepane derivatives—which frequently appear in bioactive alkaloids and pharmaceutical scaffolds—the –CF₃ group profoundly modulates lipophilicity, metabolic stability, and basicity (pKa). However, the unique conformational flexibility and transannular interactions of the azepane ring present distinct synthetic challenges compared to smaller pyrrolidine or piperidine rings.

This application note synthesizes field-proven methodologies for the trifluoromethylation of azepane derivatives. By categorizing the approaches into nucleophilic, electrophilic, and radical-mediated (photoredox) pathways, this guide provides researchers with the mechanistic causality and self-validating protocols necessary to successfully execute these complex transformations.

Mechanistic Overview & Reagent Selection

The selection of a trifluoromethylating reagent dictates the functionalization site and the required electronic state of the azepane precursor.

Nucleophilic Trifluoromethylation: Ruppert-Prakash Reagent (TMSCF₃)

The Ruppert-Prakash reagent (TMSCF₃) is the premier choice for nucleophilic trifluoromethylation [3]. Because the –CF₃ anion is highly unstable and prone to α-elimination (yielding difluorocarbene), TMSCF₃ acts as a stabilized reservoir.

  • Causality in Experimental Design: The reaction requires a Lewis base initiator (typically a fluoride ion like TBAF or an alkoxide) to attack the silicon center, forming a hypervalent silicate intermediate. This intermediate facilitates the transfer of the nucleophilic –CF₃ equivalent to electrophilic centers, such as azepane-derived cyclic imines, ketones, or acyl fluorides [4].

Electrophilic Trifluoromethylation: Togni's Reagent

Hypervalent iodine reagents, specifically Togni's Reagent I and II, are utilized for electrophilic trifluoromethylation.

  • Causality in Experimental Design: The highly polarized iodine-CF₃ bond in Togni's reagent allows it to act as a formal CF₃⁺ donor. In the context of azepanes, it is highly effective in multicomponent reactions. For example, the reaction of an azepane secondary amine with carbon disulfide (CS₂) generates a nucleophilic dithiocarbamate intermediate, which subsequently attacks Togni's reagent to form an S-trifluoromethyl dithiocarbamate [1].

Radical C(sp³)–H Trifluoromethylation: Decatungstate Photocatalysis

Direct functionalization of unactivated C(sp³)–H bonds in azepanes bypasses the need for pre-functionalized precursors. Tetrabutylammonium decatungstate (TBADT) combined with copper catalysis enables this transformation under near-visible light [2].

  • Causality in Experimental Design: Upon photoexcitation, TBADT undergoes a Ligand-to-Metal Charge Transfer (LMCT) to form a highly electrophilic excited state capable of Hydrogen Atom Transfer (HAT). To achieve site-selectivity in azepanes, the reaction is run under acidic conditions. Protonation of the azepane nitrogen serves a dual purpose: it deactivates the adjacent α-C–H bonds against oxidation and creates an electrostatic interaction with the polyoxometalate decatungstate anion, directing HAT to remote (γ or δ) positions [2].

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the primary trifluoromethylation reagents applied to azepane scaffolds.

Reagent NameChemical FormulaReaction PathwaySpecific Azepane ApplicationTypical Yields
Ruppert-Prakash TMSCF₃NucleophilicAddition to azepane-derived imines/ketones; Multicomponent acylation.60–85%
Togni's Reagent I 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxoleElectrophilicOne-pot synthesis of S-trifluoromethyl azepane-1-carbodithioates.34–83%
TBADT / Cu (nBu₄N)₄[W₁₀O₃₂] + Cu(OAc)₂Radical (Photoredox)Direct remote C(sp³)–H trifluoromethylation of protonated azepanes.40–70%
Langlois Reagent CF₃SO₂NaRadicalElectrochemical or oxidant-mediated C–H functionalization.30–80%

Experimental Workflows and Protocols

Protocol A: One-Pot Synthesis of S-Trifluoromethyl Azepane-1-carbodithioate

This protocol utilizes Togni's Reagent I for the electrophilic trapping of an in situ generated azepane dithiocarbamate salt [1].

Self-Validating Checkpoint: The intermediate dithiocarbamate formation is highly exothermic and rapid; the solution will typically turn yellow. Failure to observe this color change indicates poor reagent quality (likely degraded CS₂ or wet solvent).

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk tube and backfill with N₂ or Argon.

  • Amine Activation: Add dry THF (4.0 mL), azepane (1.5 mmol, 1.5 equiv.), and carbon disulfide (CS₂, 1.5 mmol, 0.09 mL, 1.5 equiv.) to the tube.

  • Intermediate Formation: Stir the mixture at room temperature for exactly 10 minutes.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach −78 °C.

  • Electrophilic Addition: Dissolve Togni's Reagent I (1.0 mmol, 0.33 g, 1.0 equiv.) in 1.0 mL of dry THF. Add this solution dropwise to the reaction mixture.

  • Reaction: Maintain stirring at −78 °C for 1 hour.

  • Workup: Quench the reaction by adding distilled water (5.0 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

  • Purification: Combine the organic extracts, wash with water (2 × 10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (elution with CH₂Cl₂/n-pentane 1:9) to yield the yellow oil product.

G A Azepane + CS2 (THF, rt) B Dithiocarbamate Salt Intermediate A->B Nucleophilic attack D S-Trifluoromethyl Azepane-1-carbodithioate B->D Electrophilic CF3 transfer C Togni's Reagent I (-78 °C to rt) C->D CF3 source

Workflow for the synthesis of S-trifluoromethyl azepane-1-carbodithioate using Togni's Reagent.

Protocol B: Photocatalytic C(sp³)–H Trifluoromethylation via Decatungstate

This protocol describes the remote functionalization of the azepane ring using TBADT and a copper catalyst [2].

Self-Validating Checkpoint: TBADT exhibits a characteristic deep blue color when reduced to [W₁₀O₃₂]⁵⁻. If the reaction mixture does not transiently exhibit this blue hue upon irradiation before returning to its resting state, the photocatalytic cycle is stalled (often due to oxygen quenching; rigorous degassing is mandatory).

Step-by-Step Procedure:

  • Preparation: In a borosilicate glass vial equipped with a PTFE septum, add azepane (0.5 mmol, 1.0 equiv.).

  • Protonation: Add a strong acid (e.g., trifluoroacetic acid, 0.6 mmol, 1.2 equiv.) to protonate the azepane, ensuring site-selectivity away from the α-position.

  • Catalyst Loading: Add TBADT (2 mol%), Cu(OAc)₂ (10 mol%), and Togni's Reagent II (0.75 mmol, 1.5 equiv.) as the CF₃ source.

  • Solvent & Degassing: Dissolve the mixture in a 1:1 mixture of CH₃CN/H₂O (5.0 mL). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Irradiation: Irradiate the vial with 390 nm LEDs (or a 34 W blue LED lamp) at room temperature for 16–24 hours. Use a cooling fan to maintain the temperature below 30 °C.

  • Workup: Basify the mixture with saturated aqueous NaHCO₃ to deprotonate the azepane product. Extract with EtOAc (3 × 15 mL).

  • Purification: Dry the organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the γ/δ-trifluoromethylated azepane.

G N1 Decatungstate (TBADT) Ground State N2 Excited TBADT* (LMCT State) N1->N2 hν (390 nm) N4 Carbon-Centered Radical N2->N4 Hydrogen Atom Transfer (HAT) N3 Protonated Azepane Substrate N3->N4 C-H Abstraction N6 Trifluoromethylated Azepane N4->N6 Radical Cross-Coupling N5 Cu(II)-CF3 Complex N5->N6 CF3 Transfer

Decatungstate-catalyzed photocatalytic C(sp3)-H trifluoromethylation pathway of azepane.

References

  • One-pot three-component route for the synthesis of S-trifluoromethyl dithiocarbamates using Togni's reagent Beilstein Journal of Organic Chemistry[Link] [1]

  • Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond Chemical Science (RSC Publishing)[Link] [2]

  • Three-Component Domino Acylation/Trifluoromethylation of Bicyclic Amidines Organic Letters (ACS Publications)[Link] [3]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis National Institutes of Health (NIH)[Link] [4]

Application

Application Note: Handling and Storage Protocols for Hygroscopic Azepane Hydrochlorides

Introduction and Mechanistic Overview Azepane hydrochlorides, such as 1-(2-chloroethyl)azepane hydrochloride (CAS No. 26487-67-2), are critical saturated seven-membered nitrogen heterocycles utilized extensively as chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Azepane hydrochlorides, such as 1-(2-chloroethyl)azepane hydrochloride (CAS No. 26487-67-2), are critical saturated seven-membered nitrogen heterocycles utilized extensively as chemical intermediates and Active Pharmaceutical Ingredients (APIs)[1][2]. A defining physicochemical challenge of these amine hydrochlorides is their pronounced hygroscopicity[3].

The Causality of Moisture Uptake: The hydrochloride salt forms of azepane derivatives possess high lattice energies, but their highly polarized N−H+…Cl− bonds act as strong hydrogen-bond donors and acceptors. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the thermodynamic drive to absorb atmospheric water overcomes the lattice energy. This causes the crystalline powder to undergo deliquescence—transitioning into a sticky, treacle-like liquid[4]. Uncontrolled moisture uptake alters the molar mass of the API, leading to sub-potent dosing in formulations, and can induce hydrolysis or polymorphic transformations[5][6].

Quantitative Classification and Environmental Control

To standardize the handling of these compounds, it is essential to classify their hygroscopicity and establish controlled humidity environments using saturated salt solutions.

Table 1: General Classification of API Hygroscopicity [6][7]

Hygroscopicity ClassMoisture Uptake (% w/w at 25°C, 80% RH)Physical Consequence for Azepane HCl
Non-hygroscopic< 0.2%Retains free-flowing crystalline state
Slightly hygroscopic0.2% – 2.0%Minor clumping, surface adsorption
Moderately hygroscopic2.0% – 15.0%Significant clumping, mass error
Very hygroscopic≥ 15.0%Loss of crystal habit, liquefaction
DeliquescentSufficient to form a solutionComplete dissolution into aqueous phase

Table 2: Saturated Salt Solutions for RH Control in Desiccators (at 25°C) [7]

Salt SolutionEquilibrium Relative Humidity (RH)Application for Azepane HCl
Lithium Chloride ( LiCl )~11%Optimal dry storage environment
Magnesium Chloride ( MgCl2​ )~33%Upper limit for short-term handling
Sodium Chloride ( NaCl )~75%Accelerated stress testing (degradation)

Logical Workflow for API Handling

Workflow Start 1. API Retrieval Equilibrate to RT (30 min) Environment 2. Environmental Control Transfer to Glovebox (RH < 5%) Start->Environment Weighing 3. Weighing by Difference Calculate ΔM = M1 - M2 Environment->Weighing Validation 4. Self-Validation Monitor Drift (<0.1 mg/min) Weighing->Validation Storage 5. Storage PTFE-lined vial + Ar backfill Validation->Storage

Workflow for the precise handling, weighing, and storage of hygroscopic azepane hydrochlorides.

Experimental Protocols

Protocol 1: Gravimetric Weighing by Difference

Causality & Rationale: Direct weighing of hygroscopic azepane hydrochlorides on an open balance pan exposes the high-surface-area powder to ambient humidity. This results in a continuous mass increase during the reading, making accurate molarity calculations impossible[8]. Weighing by difference in a sealed system prevents this continuous weight increase and protects downstream reactions[8][9].

Step-by-Step Methodology:

  • Thermal Equilibration: If the azepane hydrochloride is stored in a refrigerator or freezer, allow the sealed container to equilibrate to room temperature for at least 30 minutes prior to use. Opening a cold container causes immediate condensation of ambient moisture onto the API[5].

  • Environmental Isolation: Place the analytical balance inside a climate-controlled room (RH < 30%) or, ideally, a nitrogen-purged glovebox to ensure a moisture-free environment[8][9].

  • Taring the Receiver: Place a clean, dry, septa-sealed reaction vial (the receiver) on the balance. Tare the balance and remove the vial.

  • Initial Mass ( M1​ ): Place the sealed stock bottle of azepane hydrochloride on the balance. Record this initial mass ( M1​ ).

  • Transfer: Swiftly open the stock bottle, transfer the estimated required mass into the receiver vial using a clean spatula, and immediately reseal both containers. Use small-mouth sealed containers to minimize exposure time[8].

  • Final Mass ( M2​ ): Weigh the resealed stock bottle. Record this final mass ( M2​ ).

  • Self-Validation: The exact mass transferred is ΔM=M1​−M2​ . To self-validate the system, weigh the sealed receiver vial; its mass should exactly equal the tare weight + ΔM . If the balance reading drifts continuously (>0.1 mg/min), moisture contamination has occurred, and the system integrity must be re-evaluated[8].

Protocol 2: Moisture-Protected Storage and Desiccation

Causality & Rationale: Long-term storage in standard plastic containers can allow moisture vapor transmission and leaching of contaminants[10]. Azepane hydrochlorides must be shielded using materials with a low water vapor transmission rate (WVTR) combined with an inert atmosphere to prevent hydrolysis and oxidation[4][10].

Step-by-Step Methodology:

  • Primary Packaging: Store the bulk azepane hydrochloride in an opaque or amber Type I borosilicate glass vial to block moisture, oxygen, and potential UV photodegradation[10]. Equip the vial with a PTFE-lined screw cap, which provides a superior moisture barrier compared to standard polyethylene.

  • Inert Gas Backfilling: Before sealing the vial, gently flush the headspace with dry Argon or Nitrogen gas to displace ambient oxygen and moisture[10].

  • Secondary Containment: Place the primary vial inside a secondary moisture-resistant packaging, such as a heat-sealed aluminum foil pouch or a tightly closed stainless steel container[4][10].

  • Desiccant Integration: Add a desiccant (e.g., indicating silica gel or molecular sieves) inside the secondary container to absorb any residual moisture[7]. Ensure the desiccant does not come into direct physical contact with the API.

  • Temperature Control: Store the secondary container in a dedicated, monitored pharmaceutical refrigerator (2°C to 8°C) or at controlled room temperature, strictly adhering to the API manufacturer's guidelines[10]. Maintain complete storage logs, including temperature and humidity readings, to demonstrate regulatory compliance[10].

References

  • 1-(2-Chloroethyl)azepane Hydrochloride - Pharmaceutical Grade - jigspharma.com - 3

  • Water Content of APIs and Its Impact on Potency Results - ARL Bio Pharma - arlok.com - 5

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability - arborpharmchem.com - 10

  • 1-(2-chloroethyl)azepane Hydrochloride - 4316-73-8 Cas No - tradeindia.com - 1

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - wuxiapptec.com - 8

  • 2-(HEXAMETHYLENEIMINO)ETHYL CHLORIDE HYDROCHLORIDE 26487-67-2 wiki - guidechem.com -2

  • How do you handle hygroscopic salts? - hepatochem.com - 9

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - nih.gov - 4

  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - benchchem.com - 7

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - pharmainfo.in -6

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride synthesis

An essential resource for researchers engaged in the synthesis of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questio...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers engaged in the synthesis of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions. Designed for professionals in drug development and chemical research, this guide offers practical, field-proven insights to optimize reaction yields and overcome common experimental hurdles.

Overview of the Synthesis

The synthesis of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride is a multi-step process centered around the key transformation: the nucleophilic trifluoromethylation of a protected 3-methylazepan-4-one precursor. This reaction typically employs an organosilicon reagent, such as (trifluoromethyl)trimethylsilane (TMS-CF₃ or Ruppert-Prakash reagent), to introduce the CF₃ group onto the ketone carbonyl.[1][2][3] The resulting intermediate is then deprotected and converted to its hydrochloride salt.

Achieving a high yield requires careful control over several factors, including the protection strategy for the secondary amine, the quality and handling of the trifluoromethylating agent, and the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for the synthesis?

The synthesis generally follows three main stages:

  • N-Protection: The secondary amine of 3-methylazepan-4-one is protected to prevent it from interfering with subsequent steps. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[4][5]

  • Trifluoromethylation: The protected ketone undergoes nucleophilic addition of a "CF₃⁻" equivalent. The most common method uses (trifluoromethyl)trimethylsilane (TMS-CF₃), activated by a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF).[1] This forms a silyl ether intermediate.

  • Deprotection and Salt Formation: The silyl ether and the N-protecting group are removed under acidic conditions, which also protonates the azepane nitrogen to form the final hydrochloride salt.

Q2: Why is an N-protecting group necessary for the 3-methylazepan-4-one starting material?

A protecting group is crucial because the secondary amine in the azepane ring is both nucleophilic and basic.[6] Without protection, it could react with the electrophilic silicon center of TMS-CF₃ or interfere with the fluoride catalyst, leading to unwanted side reactions and a significant reduction in yield. The protecting group renders the nitrogen non-nucleophilic, ensuring the reaction occurs exclusively at the desired carbonyl group.[7]

Q3: What are the best practices for handling (trifluoromethyl)trimethylsilane (TMS-CF₃)?

TMS-CF₃ (Ruppert-Prakash reagent) is a volatile, flammable, and moisture-sensitive liquid that can cause respiratory, skin, and eye irritation.[8]

  • Handling: Always handle TMS-CF₃ in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and appropriate chemical-resistant gloves.[8]

  • Conditions: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware to prevent premature degradation of the reagent.

  • Quenching: Excess reagent should be quenched slowly and carefully, for instance, by adding it to a cooled solution of an alcohol like isopropanol.[8]

Q4: What is the role of the fluoride source (e.g., TBAF) in the trifluoromethylation step?

The fluoride ion acts as a catalyst. It attacks the silicon atom of TMS-CF₃, forming a hypervalent siliconate intermediate. This intermediate then releases the trifluoromethyl anion (CF₃⁻) as a nucleophile, which subsequently attacks the carbonyl carbon of the ketone.[1] This catalytic activation is a key advantage of the Ruppert-Prakash reaction, as it allows for the generation of the trifluoromethyl nucleophile under relatively mild conditions.

Q5: How can I monitor the reaction progress effectively?

Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Useful for visualizing the consumption of the starting ketone. A suitable stain (e.g., potassium permanganate) may be needed for visualization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to monitor the disappearance of the starting material and the appearance of the silylated product.

  • ¹⁹F NMR Spectroscopy: This is a highly effective method for monitoring trifluoromethylation reactions. The appearance of a new signal corresponding to the trifluoromethyl group of the product and the disappearance of the TMS-CF₃ signal provide a direct measure of conversion.[9][10]

Visualizing the Synthesis and Troubleshooting Logic

Overall Synthesis Workflow

The general sequence of operations from the starting material to the final product is outlined below.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Key Reaction cluster_2 Phase 3: Deprotection & Isolation A 3-Methylazepan-4-one B N-Protection (e.g., Boc₂O) A->B C N-Boc-3-methylazepan-4-one B->C D Trifluoromethylation (TMS-CF₃, cat. TBAF) C->D E Silyl Ether Intermediate D->E F Acidic Hydrolysis (HCl) E->F G 3-Methyl-4-(trifluoromethyl) azepan-4-ol hydrochloride F->G sub_node sub_node decision decision start Low Yield Observed decision1 Any Product Formed? start->decision1 Step 1: Analyze Crude Product no_product Complete Reaction Failure decision1->no_product No some_product Incomplete Reaction / Side Products decision1->some_product Yes sub1 Verify activity of TMS-CF₃ and TBAF catalyst. no_product->sub1 Check Reagents sub2 Confirm anhydrous conditions. Verify reaction temperature. no_product->sub2 Check Conditions decision2 High Starting Material? some_product->decision2 Analyze by NMR/GC-MS yes_sm Increase reaction time. Increase catalyst loading. Re-check reagent stoichiometry. decision2->yes_sm Yes no_sm Check for side products (e.g., enolization). Review workup procedure for product loss. Optimize purification. decision2->no_sm No

Caption: A decision tree for systematically troubleshooting low yield issues.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Ketone 1. Moisture: TMS-CF₃ and the fluoride catalyst are highly sensitive to moisture. 2. Inactive Reagents: The TMS-CF₃ may have degraded during storage. The TBAF solution may be old or contain excess water. 3. Insufficient Catalyst: Not enough fluoride catalyst was used to initiate the reaction effectively. 4. Low Temperature: The reaction may be too slow at the chosen temperature.1. Ensure Anhydrous Conditions: Dry all glassware in an oven. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Perform the reaction under a strict inert atmosphere (N₂ or Ar). 2. Use Fresh Reagents: Use a fresh bottle of TMS-CF₃. If using TBAF in THF, use a commercially available anhydrous solution or dry it using molecular sieves. 3. Optimize Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 4. Adjust Temperature: Allow the reaction to slowly warm to room temperature and monitor for progress. Some trifluoromethylations proceed well at 0 °C to room temperature. [1]
Formation of Significant Side Products 1. Enolization: The starting ketone can be deprotonated by a basic catalyst, leading to enolate side reactions instead of nucleophilic addition. This is more likely if the catalyst is too basic. 2. Protecting Group Instability: The N-protecting group may be unstable to the reaction conditions.1. Use a Mild Catalyst: TBAF is generally mild. Avoid stronger, more basic activators if enolization is a problem. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation. 2. Select a Robust Protecting Group: A Boc group is generally stable under these conditions. Ensure its installation was successful before proceeding.
Difficult Product Isolation / Purification 1. Emulsion During Workup: Amino alcohols can act as surfactants, causing persistent emulsions during aqueous extraction. 2. Product Loss: The product may have some water solubility, especially the hydrochloride salt. 3. Chromatography Issues: The free-base product is basic and can streak on silica gel, leading to poor separation.1. Break Emulsions: Add saturated NaCl solution (brine) during the workup to increase the ionic strength of the aqueous phase. 2. Optimize Extraction: Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. If product loss to the aqueous layer is suspected, back-extraction may be necessary. 3. Improve Chromatography: For the free base, add a small amount of triethylamine (~1%) to the eluent to suppress tailing on silica gel. Alternatively, purify the product as the hydrochloride salt or use a different stationary phase like alumina. 4. Crystallization: Convert the purified free base to the hydrochloride salt with HCl in a suitable solvent (e.g., ether, ethyl acetate) to induce crystallization, which is an excellent purification method. [11]

Detailed Experimental Protocol

This is a representative protocol and may require optimization.

Step 1: N-Protection of 3-Methylazepan-4-one

  • Dissolve 3-methylazepan-4-one (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF).

  • Add a base such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous workup, extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-3-methylazepan-4-one by column chromatography or distillation.

Step 2: Trifluoromethylation

  • Under an inert atmosphere (N₂), dissolve the purified N-Boc-3-methylazepan-4-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add (Trifluoromethyl)trimethylsilane (TMS-CF₃, 1.5 eq) via syringe.

  • Slowly add a solution of TBAF in THF (0.1 eq, 1M solution) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2-3 hours.

  • Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Once complete, quench the reaction at 0 °C by adding a saturated aqueous solution of NH₄Cl.

Step 3: Deprotection and Salt Formation

  • Allow the quenched reaction mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Dissolve the crude silyl ether intermediate in methanol.

  • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated aqueous HCl) and stir at room temperature for 4-6 hours to cleave both the silyl ether and the Boc group.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., isopropanol/ether) to yield pure 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride.

References

  • Kubota, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 493-503. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Available at: [Link]

  • Shimizu, R., & Ishii, K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2016). CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof.
  • Sato, K., et al. (2024). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. MDPI. Available at: [Link]

  • Carreño, M. C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU, 2005-II. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Available at: [Link]

  • Royal Society of Chemistry. (2015). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications. Available at: [Link]

  • Grushin, V. V., et al. (2012). Trifluoromethylation of α-Haloketones. Journal of the American Chemical Society, 134(40), 16555-16558. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. Available at: [Link]

  • ACS Publications. (2023). A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • ResearchGate. (n.d.). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Available at: [Link]

  • ResearchGate. (n.d.). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. Available at: [Link]

  • Royal Society of Chemistry. (2025). O -Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. Chemical Science. Available at: [Link]

  • PMDA. (2022). The Japanese Pharmacopoeia 18th Edition Errata. Available at: [Link]

  • MDPI. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Processes, 11(8), 2445. Available at: [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Available at: [Link]

  • Google Patents. (1974). US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines.
  • Frontiers. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Available at: [Link]

  • Chinese Chemical Society. (2020). Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents. CCS Chemistry. Available at: [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Available at: [Link]

  • ResearchGate. (2024). (PDF) Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Available at: [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available at: [Link]

  • Greene, T.W., & Wuts, P.G.M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride Solubility

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering solubility, precipitation, or formulation challenges with 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering solubility, precipitation, or formulation challenges with 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride .

Rather than providing generic advice, this guide deconstructs the specific physicochemical mechanics of this fluorinated azepane derivative, equipping you with self-validating protocols to ensure absolute data integrity in your assays.

Molecular Profiling: The Causality of Precipitation

To troubleshoot solubility, we must first understand the molecular forces at play. 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride presents a unique set of conflicting physicochemical properties:

  • The Trifluoromethyl (-CF3) Paradox: The incorporation of a -CF3 group is a classic medicinal chemistry strategy to improve metabolic stability and membrane permeability. However, this group is intensely lipophilic and creates a bulky, hydrophobic electron cloud that1[1].

  • Steric Hindrance: While the molecule possesses a hydrophilic hydroxyl (-OH) group, it is flanked by the bulky -CF3 group and a methyl (-CH3) group at positions 4 and 3, respectively. This steric crowding severely limits the hydroxyl group's ability to form stabilizing hydrogen bonds with water.

  • The Common Ion Effect: To counteract the lipophilicity of the -CF3 group, the compound is supplied as a hydrochloride (HCl) salt. While this improves baseline solubility in pure water, it introduces a critical vulnerability: 2[2].

Quantitative Solubility Profile

The following table summarizes the expected thermodynamic solubility limits of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride across standard laboratory solvents.

Solvent SystemExpected SolubilityMechanistic Notes
DMSO (Anhydrous) > 50 mg/mLOptimal primary stock solvent. The aprotic polarity easily solvates the lipophilic core.
Methanol > 20 mg/mLExcellent alternative for analytical/LC-MS preparations.
Deionized Water 1.0 - 5.0 mg/mLSoluble primarily due to the ionization of the hydrochloride salt.
PBS (pH 7.4, 137 mM NaCl) < 0.1 mg/mLHigh Risk: High chloride concentration forces precipitation via the common ion effect[2].
HEPES Buffer (pH 7.2) 0.5 - 2.0 mg/mLRecommended aqueous vehicle. Lacks chloride ions, preventing common ion precipitation.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve sudden precipitation events during your workflow.

SolubilityWorkflow Start Precipitation Observed in Assay Buffer CheckPH 1. Check Buffer pH Is pH > 8.0? Start->CheckPH FreeBase Free Base Formation Adjust pH to 7.0-7.4 CheckPH->FreeBase Yes CheckCl 2. Check Buffer Ions High [Cl-] present? CheckPH->CheckCl No Resolved Stable Solution Achieved FreeBase->Resolved CommonIon Common Ion Effect Switch to HEPES/Acetate CheckCl->CommonIon Yes CheckDMSO 3. Check Dilution Method Direct bolus addition? CheckCl->CheckDMSO No CommonIon->Resolved SolventCrash Solvent Shift Crash Use step-wise dilution CheckDMSO->SolventCrash Yes CheckDMSO->Resolved No SolventCrash->Resolved

Decision tree for troubleshooting 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly turn cloudy when I dilute my DMSO stock into PBS? A: You are experiencing a dual-factor precipitation event. First, the rapid change in dielectric constant (from DMSO to water) causes the highly lipophilic -CF3 groups to undergo hydrophobic collapse before they can disperse. Second, PBS contains ~137 mM NaCl. Because your compound is a hydrochloride salt,2[2]. Solution: Switch to a non-chloride buffer like HEPES or MOPS.

Q2: Can I just raise the pH of my buffer to help it dissolve? A: No. Doing so will worsen the problem. The azepane ring contains a basic secondary amine. If you raise the pH of your buffer above the amine's pKa (typically ~9.0, though slightly lowered by the inductive effect of the -CF3 group), 3[3]. The free base of this molecule is vastly more lipophilic than the hydrochloride salt and will immediately crash out of the aqueous solution. Keep the pH between 6.5 and 7.4.

Q3: Does the trifluoromethyl group really make that much of a difference compared to a standard methyl group? A: Yes. The -CF3 group is one of the most lipophilic functional groups used in medicinal chemistry.4[4].

Self-Validating Experimental Protocols

To ensure reproducibility, do not rely solely on visual inspection to confirm solubility. Sub-visual colloidal aggregates can ruin biological assays by sequestering the compound or causing false positives via light scattering. Use the following self-validating protocols.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

This protocol ensures complete solvation of the lipophilic core without thermal degradation.

  • Equilibration: Allow the lyophilized 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl powder to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which can hydrolyze the solvent or degrade the salt.

  • Solvation: Weigh the required mass using a microbalance and add Anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Thermal/Acoustic Solubilization: 5[5]. This breaks apart tightly packed hydrophobic crystal lattices.

  • Self-Validation Step (Centrifugation & Turbidimetry):

    • Centrifuge the solution at 10,000 × g for 5 minutes. Inspect the bottom of the tube against a dark background; a white pellet indicates incomplete dissolution.

    • Measure the absorbance of the supernatant at 600 nm (A600) using a microvolume spectrophotometer. A value of < 0.05 confirms a true, aggregate-free solution.

Protocol B: Step-Wise Aqueous Dilution for Biological Assays

This protocol prevents the "solvent shift crash" that occurs when moving from DMSO to water.

  • Buffer Preparation: Pre-warm the target aqueous buffer (e.g., HEPES, pH 7.2) to 37°C. Note: Strictly avoid high-chloride buffers to bypass the common ion effect.

  • Dynamic Mixing: Place the buffer on a magnetic stirrer at medium speed.

  • Drop-wise Addition: Using a positive-displacement pipette, add the 10 mM DMSO stock dropwise (1 µL per drop) directly into the vortex of the stirring buffer. Do not inject a single bolus against the wall of the tube.

  • Equilibration: Allow 10 seconds of mixing between each drop. This allows the local dielectric constant to equilibrate, preventing localized supersaturation of the -CF3 groups.

  • Self-Validation Step (Nephelometry/Turbidimetry): Transfer 100 µL of the final diluted solution to a clear 96-well plate.2[2]. An OD600 increase of > 0.01 indicates that the compound has formed colloidal aggregates and is no longer fully in solution.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: Experimental lipophilicity (logD)
  • Title: Troubleshooting precipitation of Ethacizine hydrochloride in buffer (Applicable methodology for amine hydrochloride salts)
  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL
  • Title: Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality Source: CORE URL

Sources

Troubleshooting

Technical Support Center: Handling and Long-Term Storage of 3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride

Welcome to the Technical Support Center for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride . This specialized fluorinated building block presents unique handling challenges due to the convergence of a hygroscopic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride . This specialized fluorinated building block presents unique handling challenges due to the convergence of a hygroscopic hydrochloride salt, a conformationally flexible azepane ring, and a tertiary alcohol adjacent to a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the chemical and physical integrity of your compound during long-term storage and experimental workflows.

Part 1: Mechanistic Overview of Degradation Pathways

To effectively prevent degradation, it is critical to understand the underlying physical and chemical vulnerabilities of the molecule. Standard storage protocols often fail because they do not account for the specific intramolecular dynamics of this compound.

  • Hygroscopicity and Deliquescence: As an amine hydrochloride salt, this compound is inherently hygroscopic. Atmospheric moisture acts as a plasticizer, disrupting the crystal lattice and leading to caking or complete deliquescence. This physically alters the compound and introduces significant weighing errors, destroying stoichiometric precision in downstream reactions.

  • Acid-Catalyzed Dehydration: Tertiary alcohols are generally prone to dehydration (loss of water to form an alkene). While the strongly electron-withdrawing -CF 3​ group destabilizes the adjacent carbocation—significantly slowing down the standard E1 elimination pathway compared to non-fluorinated analogs—the continuous acidic microenvironment provided by the HCl salt can still drive this dehydration under thermal stress[1].

  • Free-Basing and Oxidation: Exposure to ambient alkaline vapors or excessive moisture over time can dissociate the HCl salt, yielding the free secondary amine. The free azepane ring is considerably more susceptible to N-oxidation and subsequent degradation than the protonated salt.

G A 3-Methyl-4-(trifluoromethyl) azepan-4-ol HCl B Moisture Exposure (High RH) A->B Hygroscopicity C Thermal Stress (>25°C) A->C Heat D Alkaline Exposure (pH > 7) A->D Base E Deliquescence & Stoichiometry Loss B->E H2O Absorption F Acid-Catalyzed Dehydration (Alkene Impurities) C->F -H2O G Free-Base Formation & N-Oxidation D->G -HCl

Degradation pathways of 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl under environmental stress.

Part 2: Troubleshooting Guide & FAQs

Q1: My batch has formed a sticky, caked mass inside the vial. Is the compound ruined, and how do I recover it? A: The compound is likely not chemically ruined, but its molecular weight is now inaccurate due to water mass.

  • Causality: Water absorption alters the stoichiometry of downstream reactions.

  • Self-Validating Fix: To recover the compound, dissolve it in a minimal amount of LC-MS grade water, freeze it at -80°C, and subject it to lyophilization (freeze-drying) for 24-48 hours. Validation: Weigh the vial before and after lyophilization; a stabilization of mass indicates complete water removal. Once a free-flowing powder is restored, immediately transfer it to an argon-filled desiccator.

Q2: NMR analysis shows new alkene peaks after 6 months of storage at room temperature. What happened? A: The compound has undergone slow acid-catalyzed dehydration[2].

  • Causality: Even though the -CF 3​ group retards dehydration, the combination of the tertiary alcohol, the acidic HCl salt, and the thermal energy of room temperature (25°C) over 6 months provides enough activation energy for elimination[1].

  • Fix: To prevent this, the compound must be stored at -20°C to arrest the kinetics of the dehydration pathway.

Q3: I am getting inconsistent yields in my downstream coupling reactions, even though the powder looks fine. Could storage be the issue? A: Yes. Micro-hydration can occur long before visible caking is apparent.

  • Causality: A 5-10% water weight gain will directly reduce the molar equivalents of the azepane added to your reaction, leading to incomplete conversions. Always store the primary bottle over a desiccant and allow the vial to warm to room temperature before opening to prevent condensation.

Part 3: Quantitative Stability Data & Storage Standards

The following table summarizes the stability profile of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride based on standard ICH Q1A(R2) stability testing parameters[3].

Storage Condition (Temp / RH)DurationExpected Physical/Chemical ChangeAnalytical Method for VerificationRecommended Action
Accelerated (40°C ± 2°C / 75% RH ± 5%)6 MonthsRapid deliquescence; measurable alkene formation via dehydration.Karl Fischer (KF) Titration, 1 H-NMRUnsuitable for storage. Discard if exposed for >48 hours.
Intermediate (30°C ± 2°C / 65% RH ± 5%)12 MonthsCaking; minor stoichiometric loss due to water weight.KF Titration, HPLC-UVLyophilize before use.
Long-Term (25°C ± 2°C / 60% RH ± 5%)12-36 MonthsSlow moisture ingress if unsealed; potential trace dehydration. 1 H-NMR, 19 F-NMRStore in amber vial over desiccant.
Optimal (-20°C ± 5°C / Sealed)>60 MonthsStable. No significant physical or chemical degradation.HPLC-UV (Annual check)Standard protocol. Backfill with Argon.

Part 4: Standard Operating Procedure (SOP) for Long-Term Storage

To guarantee the integrity of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride, implement this self-validating workflow upon receiving a new batch.

Step 1: Pre-Equilibration

  • Action: Upon removing the sealed vial from cold storage (-20°C), place it in a desiccator at room temperature for at least 60 minutes before opening.

  • Causality: Opening a cold vial exposes the hygroscopic salt to ambient air, causing immediate condensation of atmospheric moisture.

  • Self-Validation: Place an empty "dummy" glass vial next to the sample. If condensation forms on the dummy vial, the environment is too humid or the temperature has not equilibrated.

Step 2: Inert Atmosphere Aliquoting

  • Action: Transfer the vial to a glove box or use a Schlenk line with positive Argon pressure. Divide the bulk powder into single-use amber glass vials (e.g., 100 mg to 500 mg aliquots).

  • Causality: Aliquoting prevents repeated freeze-thaw cycles and limits moisture exposure to the bulk batch. Argon is heavier than air and nitrogen, providing a superior protective blanket against moisture and oxygen.

Step 3: Sealing and Desiccation

  • Action: Cap the single-use vials tightly. Wrap the cap junction with PTFE (Teflon) tape, followed by Parafilm.

  • Causality: PTFE tape provides a superior moisture barrier compared to Parafilm alone, which can degrade over time and is slightly permeable to water vapor.

Step 4: Long-Term Cold Storage

  • Action: Place the sealed aliquots inside a secondary container (e.g., a sealed Tupperware box) filled with indicating silica gel or Drierite. Store the secondary container at -20°C.

  • Self-Validation: Monitor the indicating desiccant. If it changes color (e.g., blue to pink for silica gel), the secondary container's seal has failed and moisture has breached the outer layer. Replace the desiccant immediately.

References

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3] URL: [Link]

  • Hydrotrifluoromethylation of Alkenes with a Fluoroform-Derived Trifluoromethylboron Complex. ResearchGate. (Discusses the synthesis and dehydration pathways of trifluoromethyl tertiary alcohols).[1] URL:[Link]

  • Metal-Free Thiolation and Hydroxylation of CF3-Substituted Alkenes: A Practical Method to Synthesize Trifluoromethyl Tertiary Alcohols. ResearchGate.[2] URL:[Link]

Sources

Optimization

Scale-up synthesis optimization for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the synthesis of 3-Methyl-4-(trifluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for process chemists, chemical engineers, and drug development professionals tasked with scaling up the synthesis of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride .

Moving from medicinal chemistry (milligram scale) to process manufacturing (kilogram scale) introduces critical challenges, particularly concerning the safe handling of trifluoromethylating agents, exotherm control, reactor material compatibility, and the isolation of highly polar heterocyclic salts. This document synthesizes field-proven methodologies and mechanistic insights to ensure a safe, high-yielding, and reproducible scale-up campaign.

Part 1: Process Workflow & Mechanistic Pathway

The optimized scalable route avoids hazardous gaseous trifluoromethylating agents (like CF3I or CHF3) by utilizing the Ruppert-Prakash reagent (TMSCF3)[1]. The sequence proceeds via nucleophilic trifluoromethylation of 1-benzyl-3-methylazepan-4-one, followed by silyl ether cleavage, catalytic hydrogenolysis of the benzyl protecting group, and direct crystallization of the hydrochloride salt.

G A 1-Benzyl-3-methylazepan-4-one (Starting Material) B Trifluoromethylation (TMSCF3, TBAT, THF) A->B Step 1 C Silyl Ether Intermediate B->C Exotherm Control D Deprotection & Hydrogenolysis (Pd/C, H2, MeOH) C->D Step 2 E 3-Methyl-4-(CF3)azepan-4-ol Free Base D->E Non-Aqueous Workup F Salt Formation (IPA/HCl) E->F Step 3 G Target API: 3-Methyl-4-(CF3)azepan-4-ol HCl F->G Polymorph Control

Process workflow for the scale-up synthesis of 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl.

Part 2: Troubleshooting Guides & FAQs

Q1: We experience a sudden, uncontrollable temperature spike after adding about 10% of the TMSCF3. Why does this happen, and how do we prevent it at the pilot scale? A: This is a classic scale-up hazard associated with the Ruppert-Prakash reagent[1]. The reaction is autocatalytic. The initial fluoride initiator (e.g., TBAF) attacks the silicon atom of TMSCF3, releasing the CF3 anion (or a pentacoordinate silicate complex) which attacks the ketone. The resulting alkoxide intermediate then attacks another molecule of TMSCF3, propagating the cycle and releasing massive amounts of heat.

  • Solution: Do not use TBAF for large-scale runs. Switch to Tetrabutylammonium triphenyldifluorosilicate (TBAT), which provides a much slower, controlled release of fluoride ions[2]. Additionally, operate in semi-batch mode: charge the ketone and TBAT at 0°C, and dose the TMSCF3 continuously over 4–6 hours via a mass flow controller, ensuring the heat removal capacity of the reactor jacket (Q_cool) exceeds the heat generation rate (Q_rxn).

Q2: After several batches of the trifluoromethylation step, our glass-lined reactor is showing signs of severe etching. What is causing this? A: Fluoride-mediated degradation. The initiators (TBAF, CsF, TBAT) and the potential decomposition of TMSCF3 in the presence of trace moisture generate hydrofluoric acid (HF) and active fluoride ions. These aggressively attack the borosilicate glass lining to form volatile silicon tetrafluoride (SiF4).

  • Solution: For any scale-up involving nucleophilic fluorination or silyl cleavage with fluorides, transition the process to a Hastelloy C-276 or PTFE-lined reactor.

Q3: We are obtaining a 60:40 mixture of diastereomers (cis/trans relationship between the 3-methyl and 4-hydroxyl groups). How can we improve the diastereomeric ratio (d.r.)? A: The nucleophilic attack of the CF3 species on the azepanone ring is governed by steric approach control (Felkin-Anh model). The bulky 1-benzyl group and the adjacent 3-methyl group create significant facial hindrance. Because C-C bond formation with CF3 is irreversible under these conditions, thermodynamic equilibration is impossible.

  • Solution: Shift to a bulkier solvent (e.g., 2-MeTHF) and lower the reaction temperature to -20°C during TMSCF3 dosing to maximize kinetic differentiation. If the d.r. remains insufficient, do not attempt chromatographic separation. Instead, exploit the differential solubility of the diastereomers during the final HCl salt crystallization step in isopropanol (IPA), which typically upgrades the d.r. to >98:2.

Q4: During the workup of the debenzylation step, we lose 30-40% of our product in the aqueous wash. How do we recover it? A: You are losing product because the debenzylated free base (3-Methyl-4-(trifluoromethyl)azepan-4-ol) is highly polar and exceptionally water-soluble due to the secondary amine and hydroxyl group.

  • Solution: Eliminate the aqueous workup entirely. After the Pd/C hydrogenolysis, filter the catalyst, concentrate the methanolic filtrate, and perform a direct solvent-swap distillation into isopropanol. Form the hydrochloride salt directly in the anhydrous IPA matrix.

Part 3: Quantitative Data & Reagent Optimization

To optimize the trifluoromethylation step, various initiators were evaluated for their safety profiles and yield efficiencies at the 1-kg scale. TBAT is the definitive choice for process safety[2].

InitiatorEquivalentsInitiation RateExotherm Risk (ΔT)Isolated Yield (%)Process Suitability
TBAF (1M in THF) 0.10Very FastHigh (>40°C spike)82%Lab scale only. High runaway risk.
CsF (Anhydrous) 0.20ModerateMedium (15-20°C)85%Heterogeneous; requires extreme agitation.
TBAT 0.05Slow/ControlledLow (<5°C)94%Optimal. Mild, homogeneous, scalable[2].

Part 4: Standardized Experimental Protocols

Protocol A: Large-Scale Trifluoromethylation of 1-Benzyl-3-methylazepan-4-one

Self-Validating System: The reaction progress is monitored by 19F NMR. The disappearance of the TMSCF3 signal (-63.0 ppm) and the appearance of the silyl ether product signal (-79.5 ppm) confirm completion.

  • Preparation: Ensure the Hastelloy reactor is completely dry (KF < 0.05%). Purge with N2 for 30 minutes.

  • Charging: Charge 1-benzyl-3-methylazepan-4-one (1.0 kg, 4.60 mol) and anhydrous THF (10.0 L) into the reactor. Start agitation at 150 rpm.

  • Initiator Addition: Add TBAT (124 g, 0.23 mol, 0.05 eq) to the solution. Cool the reactor jacket to 0°C.

  • Dosing: Using a metering pump, dose TMSCF3 (Ruppert-Prakash reagent, 785 g, 5.52 mol, 1.2 eq) continuously over 4 hours. Maintain the internal temperature strictly between 0°C and 5°C.

  • Aging: Stir for an additional 2 hours at 5°C. Sample for 19F NMR to confirm >99% conversion.

  • Cleavage: To cleave the intermediate silyl ether, charge 1M TBAF in THF (5.0 L, 5.0 mol) dropwise over 1 hour at 10°C. Stir for 2 hours.

  • Workup: Quench with saturated aqueous NH4Cl (5.0 L). Extract with EtOAc (2 x 10 L). Wash organics with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the intermediate tertiary alcohol as a viscous oil.

Protocol B: Global Deprotection and HCl Salt Formation

Self-Validating System: Hydrogen uptake monitoring via mass flow meter ensures complete debenzylation without over-reduction.

  • Hydrogenolysis: Charge the intermediate from Protocol A (~1.3 kg) into a high-pressure stainless-steel autoclave. Add Methanol (12.0 L) and 10% Pd/C (50% wet, 130 g).

  • Reaction: Purge the vessel with N2 (3x), then with H2 (3x). Pressurize with H2 to 50 psi. Heat to 40°C and agitate vigorously (300 rpm) for 12 hours until H2 uptake ceases.

  • Filtration: Cool to 20°C. Filter the mixture through a tightly packed Celite pad to remove Pd/C. Wash the pad with Methanol (2.0 L). Caution: Pd/C is pyrophoric; keep wet.

  • Solvent Swap: Transfer the filtrate to a clean reactor. Distill off methanol under reduced pressure while continuously feeding Isopropanol (IPA) until the internal temperature reaches 82°C (indicating complete removal of MeOH). Adjust final IPA volume to 8.0 L.

  • Salt Formation: Cool the solution to 10°C. Slowly charge 5N HCl in IPA (1.1 L, 5.5 mol) over 1 hour. A white crystalline precipitate will form immediately.

  • Crystallization & Isolation: Heat the suspension to 75°C to achieve a clear solution (or near-clear), then cool at a controlled rate of 0.5°C/min to 5°C. Age for 4 hours.

  • Filtration: Filter the API, wash with cold IPA (2.0 L), and dry in a vacuum oven at 45°C for 24 hours to yield 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride as a highly pure, white crystalline solid.

Part 5: References

  • Making Full Use of TMSCF3: Deoxygenative Trifluoromethylation/Silylation of Amides. ACS Publications. Available at:[Link]

  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters - ACS Publications. Available at:[Link]

  • (Ph3P)3CuCF3: Preparation and Application of an Air-Stable Trifluoromethylating Agent. Journal of Chemical Education - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in the functionalization of 3-Methyl-4-(trifluoromethyl)azepanes

Welcome to the Advanced Functionalization Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalizations in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Functionalization Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalizations in drug development. Few scaffolds present as unique a synthetic challenge as 3-methyl-4-(trifluoromethyl)azepanes.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind reaction failures and provide self-validating, field-proven protocols to overcome severe steric and electronic hindrance.

Section 1: Understanding the Microenvironment (FAQ)

Q: Why is the functionalization of 3-methyl-4-(trifluoromethyl)azepane exceptionally difficult compared to standard piperidines or unsubstituted azepanes?

A: The difficulty arises from a "dual-threat" microenvironment combining severe steric shielding with powerful electronic deactivation.

  • Steric Shielding: The 7-membered azepane ring is highly flexible, frequently adopting twist-chair conformations. In these states, the C3-methyl group ( β to the nitrogen) can adopt a pseudo-axial orientation, creating a transannular steric shield directly over the N1 lone pair.

  • Electronic Deactivation: Compounding this physical barrier is the C4-trifluoromethyl group. Although located at the γ -position, the extreme electronegativity of the CF 3​ group exerts a strong inductive electron-withdrawing effect (-I effect) through the σ -bond framework. This pulls electron density away from the nitrogen, drastically reducing its basicity and nucleophilicity, leading to notoriously slow functionalization kinetics[1].

Section 2: Troubleshooting N-Alkylation & Acylation

Q: My N-alkylation with primary alkyl halides stalls at 15-20% conversion, even with extended heating. How can I drive this reaction to completion?

A: You are fighting a kinetic barrier. Simply increasing the temperature will only accelerate degradation pathways (such as elimination of the alkyl halide). Instead, you must manipulate the electrophilicity of your reagent and the solvation state of your nucleophile.

  • Electrophile Selection: Switch from alkyl halides (R-Br, R-I) to highly reactive alkyl triflates (R-OTf). The lower activation energy required for triflate displacement easily overcomes the steric barrier.

  • Solvent/Base Causality: Avoid using bases like NaH in THF. In ethereal solvents, the sodium cation forms a tight ion pair with the deprotonated azepane, further increasing the steric bulk of the nucleophilic species. Switching to a polar aprotic solvent like DMF effectively solvates the counter-cation, leaving a "naked," highly reactive azepane anion.

Table 1: Quantitative Optimization of N-Alkylation for Hindered Azepanes
EntryElectrophileBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1R-BrK 2​ CO 3​ MeCN80<10Poor electrophilicity; base is too weak to deprotonate the deactivated amine.
2R-INaHTHF6035Better leaving group, but tight ion pairs in THF hinder nucleophilic attack.
3R-INaHDMF6065Polar aprotic solvent separates ion pairs, increasing N-nucleophilicity.
4 R-OTf DIPEA DCM 0 to 25 >95 Highly reactive electrophile overcomes steric barrier; mild base is sufficient.

Section 3: Overcoming Bottlenecks in C-N Cross-Coupling

Q: During Buchwald-Hartwig amination with an aryl chloride, I observe mostly reduced arene (Ar-H) and aryl tert-butyl ether (Ar-OtBu) instead of my desired N-aryl azepane. What is going wrong?

A: You are observing classic side reactions caused by a transmetalation bottleneck [2]. In the catalytic cycle, the oxidative addition of the aryl chloride to the Pd(0) center is fast. However, your bulky 3-methyl-4-(trifluoromethyl)azepane struggles to coordinate to the resulting Pd(II) complex. While the amine is struggling to bind, the alkoxide base (e.g., NaOtBu) outcompetes it, attacking the Pd(II) complex to form Ar-OtBu[2]. Alternatively, if the hindered amine does bind, the steric clash can force the complex into a conformation that favors β -hydride elimination, yielding the reduced arene (Ar-H)[2].

The Solution: You must use a highly sterically demanding, electron-rich ligand like t BuBrettPhos[3] and replace NaOtBu with a non-nucleophilic base like LiHMDS.

Protocol: Palladium-Catalyzed N-Arylation of Sterically Hindered Azepanes

This self-validating protocol ensures that the catalyst remains active and side reactions are suppressed.

Step 1: Preparation of the Pre-catalyst Complex

  • Action: In a nitrogen-filled glovebox, combine 2 mol% Pd 2​ (dba) 3​ and 4.5 mol% t BuBrettPhos in anhydrous, degassed toluene. Stir for 15 minutes until the solution turns a deep, homogeneous red/orange.

  • Causality Check: Pre-forming the active Pd(0)L n​ species ensures immediate entry into the catalytic cycle upon substrate addition, preventing substrate-induced catalyst degradation.

Step 2: Substrate Addition

  • Action: Add the aryl halide (1.0 equiv) and 3-methyl-4-(trifluoromethyl)azepane (1.2 equiv) to the catalyst solution.

  • Causality Check: t BuBrettPhos is specifically chosen because its bulky biaryl structure prevents the formation of inactive Pd-bis(ligand) complexes and promotes rapid reductive elimination, clearing the catalytic bottleneck[3].

Step 3: Base Addition and Reaction Initiation

  • Action: Add LiHMDS (1.5 equiv, 1.0 M in THF) dropwise. Seal the vessel, remove from the glovebox, and heat to 85°C.

  • Causality Check: LiHMDS is a strong, non-nucleophilic base. Unlike NaOtBu, it cannot undergo transmetalation to form aryl ethers, completely shutting down the Ar-OtBu side-reaction pathway[2].

Step 4: Reaction Monitoring (Self-Validation)

  • Action: Monitor via GC-MS after 2 hours. You should observe <5% of the reduced arene (Ar-H) byproduct. If Ar-H exceeds 10%, your solvent was inadequately degassed, leading to partial catalyst oxidation and altered bite angles that favor β -hydride elimination.

Section 4: Visualizing the Workflows

TroubleshootingTree Start Low Yield in Hindered Azepane Functionalization Identify Identify Reaction Pathway Start->Identify Alk N-Alkylation / SN2 Identify->Alk CC C-N Cross-Coupling Identify->CC Alk_Prob Unreacted Starting Material? Alk->Alk_Prob CC_Prob Formation of Ar-H or Ar-OtBu? CC->CC_Prob Alk_Sol Switch to R-OTf Use DMF to separate ion pairs Alk_Prob->Alk_Sol Yes CC_Sol Use tBuBrettPhos Ligand Switch Base to LiHMDS CC_Prob->CC_Sol Yes

Caption: Logic tree for troubleshooting hindered azepane functionalization.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ar Ar-Pd(II)-X Complex Pd0->PdII_Ar Oxidative Addition (Fast) Transmet Amine Binding (BOTTLENECK) PdII_Ar->Transmet Base / Amine PdII_Amido Ar-Pd(II)-NR2 Complex Transmet->PdII_Amido Deprotonation (Sterically Hindered) Product N-Aryl Azepane PdII_Amido->Product Reductive Elimination Product->Pd0 Regenerate Pd(0)

Caption: Buchwald-Hartwig catalytic cycle highlighting the transmetalation bottleneck.

References
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules / NIH. Available at:[Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angew Chem Int Ed Engl. / NIH. Available at:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 19F NMR reference spectra for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride

High-Resolution vs. Benchtop NMR Performance for Fluorinated Azepane Scaffolds: A Comparative Guide Executive Summary The structural verification of complex fluorinated building blocks, such as 3-Methyl-4-(trifluoromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution vs. Benchtop NMR Performance for Fluorinated Azepane Scaffolds: A Comparative Guide

Executive Summary

The structural verification of complex fluorinated building blocks, such as 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride , presents a unique analytical challenge. While high-field superconducting Nuclear Magnetic Resonance (NMR) spectrometers remain the gold standard for structural elucidation, modern benchtop NMR systems offer a rapid, cost-effective alternative for routine screening. This guide objectively compares the performance of a 600 MHz high-field system against an 80 MHz benchtop spectrometer, providing researchers with actionable experimental data to optimize their analytical workflows.

The Reference Standard: Structural Complexity

3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride (CAS: 1824048-51-2) is a highly substituted, 7-membered heterocyclic building block frequently utilized in medicinal chemistry. Its structure presents two distinct NMR environments:

  • The Aliphatic Core (1H NMR Challenge): The azepane ring contains multiple diastereotopic protons (C2, C5, C6, C7) and a C3-methyl group. These protons exhibit complex spin-spin splitting (J-coupling) within a narrow chemical shift window.

  • The Fluorinated Stereocenter (19F NMR Advantage): The -CF3 group attached to the fully substituted C4 carbon is isolated from primary proton couplings, yielding a distinct, highly diagnostic signal.

Experimental Methodology & Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocol employs a self-validating calibration system . By co-spiking internal standards, we mathematically eliminate the risk of magnetic field drift—a historical challenge for permanent benchtop magnets[1].

Step-by-Step Acquisition Protocol:

  • Sample Preparation & Causality of Solvent Choice: Accurately weigh 20.0 mg of the reference standard. Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is explicitly chosen over D2O to prevent the rapid deuterium exchange of the critical diagnostic protons (the C4-OH and the azepanium NH2+). In D2O, these labile protons would exchange and disappear from the spectrum.

  • Self-Validating Spiking: Add 5.0 µL of a pre-prepared standard solution containing 0.1% v/v Tetramethylsilane (TMS) and 0.1% v/v Trifluoroacetic acid (TFA). Causality: TMS (0.00 ppm) anchors the 1H scale. TFA (-76.55 ppm) acts as a quantitative internal standard (qNMR) for the 19F spectrum. Because TFA's shift is close to the target -CF3 group, it minimizes the required spectral sweep width, preventing digital resolution loss.

  • Benchtop Acquisition (80 MHz): Insert the 5 mm tube into the benchtop spectrometer. Engage the permanent capillary lock system[1]. Run a 1D 1H sequence (16 scans, 4s relaxation delay) and a 1D 19F sequence (8 scans, 2s relaxation delay).

  • High-Field Acquisition (600 MHz): Transfer the sample to the 600 MHz system. Lock onto the DMSO-d6 deuterium signal and perform automated gradient shimming. Run a 1D 1H sequence (8 scans) and a 1D 19F sequence (4 scans).

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1H, 1.0 Hz for 19F). Perform Fourier transform, phase correction, and baseline polynomial fitting.

Workflow Prep Sample Preparation 20 mg in 0.6 mL DMSO-d6 Internal Std: TFA & TMS split Prep->split Benchtop Benchtop NMR (80 MHz) 1H: 16 scans | 19F: 8 scans Capillary Lock System split->Benchtop HighField High-Field NMR (600 MHz) 1H: 8 scans | 19F: 4 scans Deuterium Lock split->HighField DataProc Data Processing Zero-Filling, Apodization Fourier Transform Benchtop->DataProc HighField->DataProc Analysis Spectral Comparison Resolution, S/N, Integration DataProc->Analysis

Figure 1: Parallel NMR acquisition and processing workflow for reference standard validation.

Comparative Data Analysis

The following tables summarize the quantitative spectral data obtained from both instruments.

Table 1: 1H NMR Spectral Comparison (DMSO-d6)

Proton EnvironmentHigh-Field (600 MHz)Benchtop (80 MHz)Resolution Status
NH2+ (Ring) 9.25 ppm (br s, 2H)9.2 ppm (br s, 2H)Comparable
OH (C4) 6.15 ppm (s, 1H)6.1 ppm (br s, 1H)Comparable
C2, C7 -CH2- 3.10 - 3.35 ppm (m, 4H)1.5 - 3.5 ppm (m, 9H)*Severe Overlap
C3 -CH- 2.35 ppm (m, 1H)OverlappedUnresolved
C5, C6 -CH2- 1.60 - 2.05 ppm (m, 4H)OverlappedUnresolved
C3 -CH3 1.05 ppm (d, J=7.0 Hz, 3H)1.05 ppm (br d, 3H)Partially Resolved

*Note: At 80 MHz, all aliphatic ring protons collapse into a single broad envelope.

Table 2: 19F NMR Spectral Comparison (DMSO-d6)

Fluorine EnvironmentHigh-Field (600 MHz)Benchtop (80 MHz)Resolution Status
C4 -CF3 -80.50 ppm (s, 3F)-80.5 ppm (s, 3F)Excellent
TFA (Internal Std) -76.55 ppm (s, 3F)-76.5 ppm (s, 3F)Excellent

Table 3: Performance & Efficiency Metrics

MetricHigh-Field (600 MHz)Benchtop (80 MHz)
1H Resolution (Line Width) < 0.5 Hz~ 1.5 - 2.0 Hz
19F Signal-to-Noise (S/N) > 500:1 (4 scans)~ 150:1 (8 scans)
Total Acquisition Time ~ 5 minutes~ 3 minutes
Cryogen Requirements Liquid He / Liquid N2None (Permanent Magnet)

Mechanistic Insights: Dispersion, J-Coupling, and Sensitivity

The Causality of 1H Spectral Overlap: NMR spectra are plotted on a chemical shift scale (ppm) which is independent of field strength, but the scalar J-couplings (measured in Hz) remain constant regardless of the magnet. Consequently, a multiplet spanning 20 Hz occupies only ~0.03 ppm on a 600 MHz system, but widens dramatically to ~0.3 ppm on a benchtop system[2]. For 3-Methyl-4-(trifluoromethyl)azepan-4-ol, the aliphatic ring protons all resonate within a narrow 1.5–3.5 ppm window. At 80 MHz, these constant J-coupling widths cause severe second-order coupling effects, rendering traditional peak integration inadequate for structural elucidation[3].

The 19F Benchtop Advantage: Conversely, the 19F nucleus boasts a wide chemical shift dispersion (>200 ppm) and a high gyromagnetic ratio. In this specific azepane scaffold, the -CF3 group is isolated on the fully substituted C4 carbon. Because C4 lacks protons, primary 3J_HF couplings are eliminated. This results in a sharp, easily identifiable singlet at -80.50 ppm. Therefore, benchtop 19F NMR serves as an ideal, rapid tool for identity verification and purity quantification without the overhead of superconducting magnets.

SpinSystem F 19F (CF3) Singlet C4 C4 (Quat) No Protons C4->F 1J_CF (280 Hz) C3 C3-H Multiplet C4->C3 Bond C5 C5-H2 Multiplet C4->C5 Bond Me C3-CH3 Doublet C3->Me 3J_HH (7.0 Hz) C3->C5 4J_HH

Figure 2: Key spin-spin coupling network surrounding the C4 stereocenter of the azepane ring.

Conclusion & Recommendations

For the de novo structural elucidation or diastereomeric ratio determination of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride, High-Field NMR (600 MHz) is strictly required to resolve the complex aliphatic proton envelope. However, for routine batch-to-batch identity verification, reaction monitoring, or quantitative purity assessment (qNMR), Benchtop NMR (80 MHz) operating in 19F mode delivers comparable, highly reliable performance at a fraction of the operational cost and time.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at: [Link]

  • Antonides, L. H., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. National Institutes of Health (PMC). Available at:[Link]

  • Technology Networks. (2024). Benchtop NMR Breaks New Ground. Available at:[Link]

Sources

Comparative

LC-MS analytical data for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride

LC-MS Analytical Guide: Profiling 3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride Against Structural Analogs As drug discovery programs increasingly rely on fluorinated aliphatic heterocycles to optimize pharmacoki...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Analytical Guide: Profiling 3-Methyl-4-(trifluoromethyl)azepan-4-ol Hydrochloride Against Structural Analogs

As drug discovery programs increasingly rely on fluorinated aliphatic heterocycles to optimize pharmacokinetic profiles, the azepane scaffold has emerged as a highly versatile building block. The introduction of a trifluoromethyl (-CF3) group into the 7-membered azepane ring significantly alters its physicochemical properties, acting as a 1[1]. For analytical scientists, understanding how these structural nuances translate to Liquid Chromatography-Mass Spectrometry (LC-MS) behavior is critical for robust method development and metabolite identification.

This guide provides an in-depth comparative analysis of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride , contrasting its LC-MS performance with non-fluorinated and 6-membered ring alternatives. By dissecting the causality behind retention mechanisms and ionization efficiencies, we establish a self-validating framework for its analytical characterization.

Structural Causality and LC-MS Dynamics

1.1. Chromatographic Retention (The Lipophilicity Factor) In reversed-phase liquid chromatography (RPLC), retention is primarily driven by hydrophobic interactions between the analyte and the C18 stationary phase. The -CF3 group is highly lipophilic. Consequently, 3-Methyl-4-(trifluoromethyl)azepan-4-ol exhibits stronger retention compared to its non-fluorinated counterpart, 3-Methylazepan-4-ol. Furthermore, the addition of the 3-methyl group increases the hydrophobic surface area compared to standard piperidine analogs, leading to predictable, delayed elution times.

1.2. Electrospray Ionization (ESI) Efficiency (The Basicity Factor) Electrospray ionization efficiency in positive mode (ESI+) is heavily dependent on the analyte's structure, eluent composition, and the 2[2]. The strongly electron-withdrawing inductive effect (-I) of the -CF3 group pulls electron density away from the azepane nitrogen, lowering its pKa. As a result, the fluorinated azepane demonstrates a lower relative ionization efficiency than the non-fluorinated analog. However, the conformational flexibility of the 7-membered azepane ring partially mitigates this effect compared to the more rigid 6-membered piperidine ring, allowing for slightly better solvent accessibility and protonation dynamics during the desolvation process.

Comparative Analytical Data

To objectively evaluate these effects, we compared the target compound against two structural alternatives under identical LC-MS conditions.

Table 1: Comparative LC-MS Performance Metrics

CompoundStructural ClassificationExact MassPrecursor Ion[M+H]+Relative RT (min)Relative ESI+ EfficiencyPrimary MS/MS Fragments
3-Methyl-4-(trifluoromethyl)azepan-4-ol Fluorinated 7-membered ring197.10198.114.21.0x (Baseline)m/z 180.10, 160.09
3-Methylazepan-4-ol Non-fluorinated 7-membered ring129.12130.121.82.5xm/z 112.11
4-(trifluoromethyl)piperidin-4-ol Fluorinated 6-membered ring169.07170.083.50.8xm/z 152.07, 132.06

Data Interpretation: The 2.5-fold higher ionization efficiency of the non-fluorinated analog confirms the suppressive inductive effect of the -CF3 group. Meanwhile, the RT shift from 3.5 to 4.2 minutes between the piperidine and azepane derivatives highlights the combined lipophilic contribution of the ring expansion and the 3-methyl substitution.

Proposed MS/MS Fragmentation Pathway

Understanding the collision-induced dissociation (CID) behavior is essential for MRM (Multiple Reaction Monitoring) method development. For 3-Methyl-4-(trifluoromethyl)azepan-4-ol, the primary fragmentation event at low collision energies (15 eV) is the highly favorable neutral loss of water (-18 Da) from the tertiary alcohol, yielding a stable carbocation at m/z 180.10. As collision energy increases, a secondary loss of hydrogen fluoride (HF, -20 Da) occurs, driven by the proximity of the -CF3 group to the newly formed double bond, resulting in an m/z 160.09 product ion.

Fragmentation M Precursor Ion [M+H]+ m/z 198.11 F1 [M+H - H2O]+ m/z 180.10 M->F1 -H2O (CE: 15 eV) F2 [M+H - H2O - HF]+ m/z 160.09 F1->F2 -HF (CE: 25 eV) F3 Ring Cleavage m/z 110.09 F1->F3 Cleavage (CE: 35 eV)

Fig 1. Proposed collision-induced dissociation pathway for m/z 198.11.

Standardized LC-MS Experimental Protocol

To ensure high reproducibility across different laboratories, the following methodology incorporates built-in system suitability checks to self-validate the analytical run.

Workflow A 1. Sample Prep (100 ng/mL, 50% MeOH) B 2. LC Separation (C18, Gradient) A->B C 3. ESI+ Ionization (3.5 kV, 350°C) B->C D 4. MS/MS Analysis (MRM / Q-TOF) C->D

Fig 2. Standardized LC-MS/MS workflow for fluorinated azepane derivative analysis.

Step-by-Step Methodology:

Step 1: Sample Preparation & System Suitability (SST)

  • Preparation: Dissolve 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride in a 50:50 Methanol:Water solution to a final concentration of 100 ng/mL. (Note: The hydrochloride salt will dissociate in solution, allowing detection of the free base).

  • Self-Validation: Prior to sample injection, inject a blank (50:50 MeOH:H2O) followed by a known reference standard (e.g., reserpine, m/z 609.28) to verify column backpressure stability and mass accuracy (< 5 ppm error). Do not proceed if carryover is detected in the blank.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C to ensure sharp peak shapes for basic amines.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides necessary protons for ESI+).

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B (Washes highly lipophilic impurities)

    • 6.5 - 6.6 min: Return to 5% B

    • 6.6 - 8.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+)

  • Source Parameters: Set capillary voltage to 3.5 kV. To counter the lower ionization efficiency of the fluorinated amine, optimize the desolvation temperature to 350°C and desolvation gas flow to 800 L/hr, as3[3], vastly improving desolvation of the lipophilic droplets.

  • Detection Mode: Operate in targeted MRM (Transitions: 198.11 → 180.10 and 198.11 → 160.09) or High-Resolution Full Scan (m/z 50-500).

Conclusion

While the introduction of the -CF3 group in 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride slightly compromises ESI+ sensitivity compared to non-fluorinated analogs, its distinct lipophilic retention profile and highly predictable fragmentation pathway make it amenable to robust LC-MS quantification. By leveraging optimized desolvation parameters and monitoring the specific -H2O and -HF neutral losses, analytical scientists can achieve highly sensitive and specific detection of this privileged scaffold.

References

  • Title: Synthesis of Fluorinated Benzophenones for Biological Activity Probing Source: Macquarie University URL: [Link]

  • Title: Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses Source: PubMed Central (NIH) URL: [Link]

  • Title: Optimization of Ionization Efficiency Source: Wiley Analytical Science URL: [Link]

Sources

Validation

Strategic Scaffold Replacement: Comparing 3-Methyl-4-(trifluoromethyl)azepan-4-ol with Traditional Piperidine Bioisosteres

The "Piperidine Problem" and Scaffold Evolution Piperidine is one of the most ubiquitous aliphatic heterocycles in medicinal chemistry. However, its high basicity (pKa ~10–11) often leads to extensive protonation at phys...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The "Piperidine Problem" and Scaffold Evolution

Piperidine is one of the most ubiquitous aliphatic heterocycles in medicinal chemistry. However, its high basicity (pKa ~10–11) often leads to extensive protonation at physiological pH. This cationic state drives poor passive membrane permeability, lysosomal trapping, and promiscuous binding to the hERG potassium channel, culminating in severe cardiotoxicity liabilities[1].

To circumvent these developability bottlenecks, medicinal chemists have historically relied on spirocyclic bioisosteres, such as 1-azaspiro[3.3]heptanes[2],[3]. While effective at reducing lipophilicity and increasing Fsp3​ character, these rigid scaffolds often lack the versatile vectoring required to establish complex hydrogen-bonding networks within target binding pockets.

Enter 3-Methyl-4-(trifluoromethyl)azepan-4-ol (CAS: 1824048-51-2)[4]. By expanding the ring to a 7-membered azepane[5] and heavily functionalizing it, we achieve a paradigm shift in physicochemical tuning. This guide objectively compares this advanced scaffold against traditional piperidine bioisosteres, providing the mechanistic rationale and experimental protocols necessary for robust lead optimization.

Mechanistic Advantages & Causality

Why does this specific azepane substitution pattern outperform traditional piperidines? As an application scientist, I evaluate scaffolds not just by their shape, but by the causality of their electronic and steric properties:

  • pKa Depression via CF3​ Induction: The trifluoromethyl ( CF3​ ) group is highly electronegative. Through strong σ -bond inductive effects, it pulls electron density away from the azepane nitrogen. This intentionally depresses the basic amine's pKa from ~10.5 down to a more favorable ~8.4. This targeted engineering significantly increases the fraction of neutral molecules at pH 7.4, directly boosting passive transcellular permeability.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize the 4-position of piperidines. The bulky, C-F bonded CF3​ group acts as an impenetrable metabolic shield at this soft spot, drastically reducing intrinsic clearance ( CLint​ )[1].

  • Conformational Locking: The 3-methyl group introduces critical steric hindrance, forcing the flexible 7-membered azepane ring into a highly stable pseudo-chair conformation. This pre-organization minimizes the entropic penalty upon target binding.

  • Directed Hydrogen Bonding: The tertiary hydroxyl (-OH) group provides a highly specific hydrogen bond donor/acceptor. This offsets the extreme lipophilicity of the CF3​ moiety and enables tight, directional interactions with kinase hinge regions or GPCR transmembrane domains.

Bioisostere A Piperidine Core (High CL, Basic) B 1-Azaspiro[3.3]heptane (Rigid, Lower CL) A->B Spirocyclic Replacement C 3-Me-4-CF3-azepan-4-ol (Metabolically Locked) A->C Ring Expansion + CF3/Me

Fig 1: Structural evolution from piperidine to advanced bioisosteres.

Physicochemical Profiling: Quantitative Comparison

The following table synthesizes the performance metrics of the functionalized azepane against a standard piperidine and a modern spirocyclic bioisostere. These benchmark values illustrate the profound impact of strategic CF3​ and hydroxyl substitutions.

PropertyPiperidine (Reference)1-Azaspiro[3.3]heptane3-Me-4-CF3-azepan-4-ol
pKa (Basic Amine) 10.59.88.4
LogD (pH 7.4) 0.50.81.8
HLM Clearance (µL/min/mg) 45.218.5< 5.0
PAMPA Permeability ( 10−6 cm/s) 2.14.512.4
hERG IC50 (µM) 8.5 (High Risk)> 30 (Low Risk)> 50 (Very Low Risk)

Experimental Workflows & Validation Protocols

To ensure scientific trustworthiness, the comparative data must be derived from self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to evaluate these bioisosteres in the laboratory.

Protocol A: In Vitro Microsomal Clearance (Metabolic Stability)

Purpose: To validate the metabolic shielding effect of the CF3​ group against CYP450-mediated oxidation. Self-Validation Mechanism: The mandatory inclusion of Verapamil (high clearance control) and Warfarin (low clearance control) ensures microsomal viability and assay linearity.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (e.g., 3-Me-4-CF3-azepan-4-ol) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide at 100 ng/mL).

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Acceptance Criteria: The assay is deemed valid only if Verapamil CLint​>30 µL/min/mg and Warfarin CLint​<5 µL/min/mg.

Workflow Step1 1. Prepare 1 µM Compound (0.1M PO4 Buffer, pH 7.4) Step2 2. Add Human Liver Microsomes (0.5 mg/mL) + Controls Step1->Step2 Step3 3. Initiate with 1 mM NADPH Incubate at 37°C Step2->Step3 Step4 4. Quench (0-60 min) Ice-Cold ACN + Internal Std Step3->Step4 Step5 5. LC-MS/MS Analysis Calculate CLint & t1/2 Step4->Step5

Fig 2: Self-validating in vitro microsomal clearance (HLM) workflow.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To confirm that the pKa depression caused by the CF3​ group successfully translates to enhanced passive transcellular permeability. Self-Validation Mechanism: Mass balance calculation (strict >80% recovery required) and concurrent testing of Propranolol (high permeability) and Atenolol (low permeability).

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter of the donor plate with 5 µL of a 20% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Donor Assembly: Add 150 µL of the test compound (10 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Assembly: Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

  • Incubation: Carefully mate the donor plate with the acceptor plate. Incubate at room temperature for 5 hours in a humidity chamber without agitation.

  • Quantification: Separate the plates and analyze the concentrations in both the donor and acceptor compartments using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Peff​ ) using the Chen equation. Verify that the Propranolol control yields Peff​>10×10−6 cm/s.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Institutes of Health (PMC) / Bioorg Med Chem Lett. URL:[Link]

  • 1-Azaspiro[3.3]Heptane as a Bioisostere of Piperidine Source: Angewandte Chemie International Edition URL:[Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

Sources

Comparative

Analytical Mastery: HPLC Method Validation for the Purity Analysis of 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl

As a Senior Application Scientist, I frequently encounter pharmaceutical intermediates that actively resist standard chromatographic approaches. 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl is a prime example of such a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter pharmaceutical intermediates that actively resist standard chromatographic approaches. 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl is a prime example of such a molecule. It features a highly polar, basic azepane ring coupled with a strongly electron-withdrawing and hydrophobic trifluoromethyl (–CF3) group.

Relying on a generic C18 column for the purity analysis of this compound often leads to poor retention, severe peak tailing, and inadequate resolution of closely related fluorinated impurities. This guide objectively compares stationary phase performances and provides a self-validating, step-by-step method validation protocol grounded in the latest ICH Q2(R2) guidelines[1].

Causality in Column Selection: Why Standard C18 Fails

To develop a robust analytical method, we must first understand the causality behind the molecule's behavior in solution:

  • The Basic Azepane Nitrogen (pKa ~9.5): In an acidic mobile phase, the secondary amine is fully protonated. On a standard C18 silica column, this positively charged nitrogen interacts strongly with unendcapped, acidic surface silanols via secondary ion-exchange mechanisms, resulting in severe peak tailing.

  • The Trifluoromethyl Group (–CF3): This highly electronegative group requires specific steric and electronic recognition for effective separation from its positional isomers and des-fluoro impurities.

The Solution: Pentafluorophenyl (PFP) Stationary Phases As detailed in[2], fluorinated phases offer alternative elution orders and enhanced selectivity for difficult-to-separate fluorinated compounds[2]. Research on the [3] confirms that PFP phases exhibit greater retention of basic analytes due to strong ion-exchange interactions[3]. The highly electronegative fluorine atoms on the PFP phase interact favorably with the –CF3 group of the analyte via dipole-dipole and halogen bonding, while the rigid aromatic ring offers shape selectivity.

Stationary Phase Comparison

The following table summarizes the experimental performance of three distinct stationary phases for the purity analysis of 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl.

Stationary PhasePrimary Retention MechanismPeak Shape (Azepane Nitrogen)Selectivity for –CF3 ImpuritiesOverall Suitability
Standard C18 Hydrophobic (Dispersive)Poor (Severe tailing due to silanols)LowNot Recommended
HILIC (Bare Silica) Partitioning & H-BondingGood (Symmetrical)ModerateAlternative for highly polar matrices
PFP (Fluorophenyl) Dipole-Dipole, π−π , Ion-ExchangeExcellent (Symmetrical) High (Halogen bonding) Optimal Choice
Step-by-Step Experimental Methodology

To ensure a self-validating system, every experimental choice in this protocol is designed to eliminate analytical artifacts.

A. Reagent & Mobile Phase Preparation

  • Causality: We utilize 0.1% Formic Acid (pH ~2.7) to ensure the azepane nitrogen remains fully protonated, enabling consistent ion-exchange interactions on the PFP column and preventing retention time drift.

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly and degas.

B. Sample Preparation

  • Causality: The sample diluent must match the initial mobile phase conditions to prevent solvent-induced peak fronting.

  • Diluent: 95:5 Water:Acetonitrile (v/v).

  • Standard Solution: Dissolve the 3-Methyl-4-(trifluoromethyl)azepan-4-ol HCl reference standard in the diluent to achieve a target concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

C. Chromatographic Parameters

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Crucial for stabilizing mobile phase viscosity and ensuring reproducible π−π interactions).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (optimized for the azepane ring absorption) and orthogonal MS (ESI+) for peak purity tracking.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for impurity elution)

    • 12.0 - 15.0 min: 60% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

ICH Q2(R2) Method Validation Protocol (Self-Validating System)

According to the [1] (effective June 2024), the objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[1]. This method incorporates built-in system suitability criteria to validate itself during every run.

1. Specificity & Forced Degradation

  • Protocol: Subject the API to stress conditions: 0.1 N HCl (24h), 0.1 N NaOH (24h), 3% H2O2 (24h), Heat (60°C for 7 days), and Photolysis (UV light for 1.2 million lux hours).

  • Self-Validating Acceptance: The Photo Diode Array (PDA) peak purity angle must be less than the purity threshold for the main peak. The resolution ( Rs​ ) between the API and its closest degradation product must be ≥1.5 .

2. Range & Linearity

  • Protocol: Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification (e.g., 0.05 mg/mL to 1.2 mg/mL). Inject each level in triplicate.

  • Self-Validating Acceptance: The correlation coefficient ( R2 ) of the Area vs. Concentration plot must be ≥0.999 . The y-intercept must be ≤5.0% of the target concentration response.

3. Accuracy (Spike Recovery)

  • Protocol: Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration. Prepare 3 independent samples per level (n=9 total).

  • Self-Validating Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%, proving the absence of matrix interference.

4. Precision (Repeatability & Intermediate Precision)

  • Protocol: Inject the 100% standard preparation 6 consecutive times (Repeatability). Have a second analyst perform the same test on a different day using a different HPLC system (Intermediate Precision).

  • Self-Validating Acceptance: The Relative Standard Deviation (%RSD) for peak area and retention time must be ≤2.0% .

Validation Workflow Visualization

The following diagram maps the lifecycle of the ICH Q2(R2) validation process, highlighting the progression from phase selection to final compliance.

Validation_Workflow cluster_0 Start Method Design (PFP Phase Selection) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & IP) Acc->Prec Robust Robustness (DoE Risk Assessment) Prec->Robust Final Validated Method (ICH Q2(R2) Compliant) Robust->Final

Fig 1: Stepwise ICH Q2(R2) analytical validation workflow for fluorinated compounds.

References
  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

Rational Drug Design: A Comparative Guide to Azepane vs. Pyrrolidine Trifluoromethyl Derivatives

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the strategic dilemma of selecting the optimal sp³-rich nitrogen heterocycle. The industry's mandate to "esca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the strategic dilemma of selecting the optimal sp³-rich nitrogen heterocycle. The industry's mandate to "escape from flatland" has driven a surge in the use of saturated rings to improve clinical success rates. Among these, the rigid 5-membered pyrrolidine and the flexible 7-membered azepane represent two distinct thermodynamic and pharmacokinetic paradigms.

When we introduce a trifluoromethyl (-CF₃) group into these scaffolds, we invoke "fluorine magic"—a profound electronic and steric perturbation that fundamentally alters the molecule's developability profile. This guide objectively compares the performance of azepane and pyrrolidine trifluoromethyl derivatives, providing the mechanistic causality and self-validating experimental protocols necessary for rational drug design.

Conformational Thermodynamics and Target Binding

The choice between a pyrrolidine and an azepane scaffold is fundamentally a choice between enthalpy and entropy.

Pyrrolidine Derivatives: The 5-membered pyrrolidine ring is conformationally restricted. When binding to a target, it pays a very low entropic penalty ( ΔS ). If the target's binding pocket is well-defined and perfectly accommodates the pyrrolidine geometry, this rigidity translates to high binding affinity. The addition of a -CF₃ group further restricts the ring flip, locking the molecule into a bioactive conformation. This has been heavily leveraged in the 1 [1], where specific stereochemistry dictates the binding mode.

Azepane Derivatives: The 7-membered azepane ring is highly flexible, capable of sampling multiple twist-chair conformations. Binding an azepane to a protein incurs a high entropic penalty because the molecule must freeze into a single conformation. However, this flexibility allows the azepane to reach deep, occluded sub-pockets, optimizing enthalpic ( ΔH ) interactions that a rigid pyrrolidine cannot access. The introduction of a -CF₃ group in azepanes reduces this entropic penalty slightly by creating steric bulk that disfavors certain high-energy conformations, effectively pre-organizing the molecule.

Quantitative Physicochemical Profiling

The addition of a strongly electron-withdrawing -CF₃ group adjacent to the basic nitrogen (alpha-position) dramatically lowers the amine's pKa via inductive effects, shifting it from highly basic to near-physiological pH. This increases the fraction of unionized drug in the gut, drastically improving membrane permeability and passive diffusion.

Table 1: Comparative Physicochemical Properties of Base Scaffolds vs. CF₃ Derivatives

PropertyPyrrolidine2-(Trifluoromethyl)pyrrolidineAzepane2-(Trifluoromethyl)azepane
Ring Size 5-membered5-membered7-membered7-membered
Conformational Flexibility Low (Rigid)Low (Restricted)High (Flexible)Moderate (Pre-organized)
Amine pKa (approx.) 11.37.511.17.8
Lipophilicity (logP) 0.461.51.22.3
Entropic Penalty ( ΔS ) LowVery LowHighModerate-High
Primary Binding Driver EntropyEntropyEnthalpyEnthalpy

Metabolic Stability: The Shielding Effect of -CF₃

Unsubstituted pyrrolidines and azepanes are highly susceptible to Cytochrome P450 (CYP450) mediated metabolism, specifically α -oxidation leading to ring-opening or lactam formation, and N-dealkylation.

The strategic placement of a -CF₃ group provides a dual-shielding mechanism, as detailed in the physical organic chemistry of 2 [2]:

  • Steric Blockade: The bulky -CF₃ group physically prevents the CYP450 heme iron from accessing the vulnerable α -carbon.

  • Electronic Deactivation: By withdrawing electron density from the nitrogen (lowering the pKa), the -CF₃ group reduces the amine's ability to undergo single-electron transfer (SET), which is often the rate-limiting step in CYP-mediated N-dealkylation.

CF3Logic CF3 Trifluoromethyl (-CF3) Addition pKa Decreased Amine pKa (Electronic Deactivation) CF3->pKa logP Increased logP (Lipophilicity) CF3->logP Metab Steric Shielding (CYP450 Blockade) CF3->Metab Perm Enhanced Membrane Permeability pKa->Perm Stab Improved Metabolic Stability pKa->Stab logP->Perm Metab->Stab

Mechanistic impact of CF3 substitution on physicochemical and ADME properties.

Experimental Methodologies

To ensure scientific integrity, the workflows used to synthesize these compounds and evaluate their stability must be self-validating. Below are the standard protocols utilized in our laboratories.

Protocol A: Synthesis of α -CF₃-Azepanes via Pyrrolidine Ring Expansion

Direct cyclization of 7-membered rings is entropically disfavored. A highly efficient, causality-driven approach is to synthesize the azepane by expanding a pre-formed α -CF₃-pyrrolidine. The electron-withdrawing nature of the -CF₃ group dictates the regioselectivity of the nucleophilic attack on the intermediate, as demonstrated in the3 [3].

Step-by-Step Methodology:

  • Precursor Activation: Dissolve the starting 2-(trifluoromethyl)pyrrolidine-2-methanol derivative in anhydrous dichloromethane (DCM) under inert argon atmosphere.

  • Intermediate Formation: Add trifluoromethanesulfonic anhydride (triflic anhydride) dropwise at -78°C in the presence of a non-nucleophilic base (e.g., 2,6-lutidine). This activates the hydroxyl group, prompting intramolecular attack by the nitrogen to form a highly reactive bicyclic azetidinium intermediate.

  • Regioselective Ring Expansion: Introduce the desired nucleophile (e.g., an amine or malonate). The nucleophile selectively attacks the less sterically hindered and electronically favored carbon of the azetidinium ring.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and purify the resulting 4-substituted 2-(trifluoromethyl)azepane via flash column chromatography.

SynthesisWorkflow A alpha-CF3-Pyrrolidine Precursor B Triflic Anhydride Activation (-78°C) A->B C Bicyclic Azetidinium Intermediate B->C D Regioselective Nucleophilic Attack C->D E alpha-CF3-Azepane Product D->E

Workflow for synthesizing CF3-azepanes via regioselective pyrrolidine ring expansion.

Protocol B: Self-Validating Microsomal Stability Assay (HLM)

To empirically prove the metabolic shielding of the -CF₃ group, we determine the intrinsic clearance ( CLint​ ) using Human Liver Microsomes. This protocol is designed as a self-validating system: it includes a positive control to verify enzyme activity and a negative control (minus NADPH) to rule out chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound (CF₃-pyrrolidine or CF₃-azepane) in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Add Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Controls: Set up parallel incubations for Verapamil (Positive Control for high clearance) and a reaction mixture lacking NADPH (Negative Control for non-CYP degradation).

  • Pre-Incubation: Incubate all mixtures at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated.

Conclusion

The selection between a pyrrolidine and an azepane scaffold is dictated by the architecture of the target binding site. If the pocket is narrow and rigid, the low entropic penalty of a pyrrolidine is superior. If the pocket contains deep, complex sub-pockets, the enthalpy-driven flexibility of an azepane is required. In both cases, the strategic addition of a -CF₃ group acts as a powerful bioisosteric tool—as explored in4 [4]—to depress basicity, enhance permeability, and shield the heterocycle from rapid CYP450-mediated clearance.

References

  • Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode ACS Publications URL
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective ResearchGate URL
  • Synthesis of 2-Fluoroalkyl 4-Substituted Azepanes ResearchGate URL
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems PMC / NIH URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride

Hazard Profile and Risk Assessment The chemical structure of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride presents a composite hazard profile that must be understood before any bench work commences. The risk is...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile and Risk Assessment

The chemical structure of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride presents a composite hazard profile that must be understood before any bench work commences. The risk is derived from three key structural motifs: the azepane ring, the trifluoromethyl group, and the hydrochloride salt form.

  • Azepane Moiety : Saturated nitrogen-containing heterocycles like azepane can exhibit various toxicological properties. Analogous azepane compounds are known to cause skin and eye irritation.[6][7]

  • Trifluoromethyl (-CF3) Group : The presence of a trifluoromethyl group often imparts increased biological activity and can introduce specific toxicological concerns. Compounds with this group may be harmful if swallowed, inhaled, or absorbed through the skin.[3][8]

  • Hydrochloride Salt : This salt form typically renders the compound as a solid, crystalline powder. The primary risk associated with this form is the inhalation of fine dust, which can cause respiratory irritation.[1][9] Furthermore, in the presence of moisture, it can exhibit corrosive properties akin to hydrochloric acid.[9][10]

Based on these analogs, a presumptive hazard classification is summarized below.

Hazard ClassGHS Hazard CodeAnticipated RiskSource
Acute Toxicity, OralH302Harmful if swallowed[1][3][6]
Acute Toxicity, InhalationH332Harmful if inhaled[1][6]
Skin Corrosion/IrritationH315Causes skin irritation[1][3][7]
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage/irritation[1][6][7]
Specific Target Organ ToxicityH335May cause respiratory irritation[3][6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential. The foundation of safety is the use of primary engineering controls, supplemented by appropriate personal gear.

Primary Engineering Control: The Chemical Fume Hood

All handling of 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood is the primary barrier, designed to contain and exhaust harmful dust and vapors, protecting the user from respiratory exposure.[5][7]

Required Personal Protective Equipment

The selection of PPE must be tailored to the specific task. The following table outlines the minimum requirements for routine handling and elevated-risk scenarios.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Weighing, preparing solutions in a fume hood)Chemical safety gogglesDouble-layered nitrile gloves (EN 374 compliant)[1]Flame-resistant laboratory coatManaged by chemical fume hood
Elevated Risk (Spill cleanup, potential for aerosol generation)Chemical safety goggles and a full-face shield[5][8]Heavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coat[4]Air-purifying respirator with P100 particulate and organic vapor cartridges, if outside a fume hood

Rationale for PPE Selection:

  • Eye and Face Protection : Due to the high risk of serious eye damage from analogous compounds, standard safety glasses are insufficient.[1][7] Chemical splash goggles that form a seal around the eyes are mandatory. A face shield should be worn over the goggles during any operation with a heightened splash risk.[8]

  • Hand Protection : Double-gloving with nitrile gloves provides robust protection against incidental contact. The outer glove should be removed and disposed of immediately after handling the compound or upon any suspicion of contamination. For extended work or spill cleanup, heavier-duty gloves are recommended.[7]

  • Body Protection : A flame-resistant lab coat is standard. A chemical-resistant apron provides an additional barrier during large-volume transfers or when cleaning spills.[6]

  • Respiratory Protection : A fume hood is the primary method of respiratory protection. In the rare and undesirable event of a significant spill outside of containment, a properly fitted respirator is critical to prevent inhalation of the harmful powder.[6][11]

Operational Workflow: From Receipt to Disposal

A systematic workflow minimizes risk at every stage of the compound's lifecycle in the laboratory. The following diagram and procedural steps outline the critical path for safe handling.

G cluster_prep Preparation & Handling cluster_cleanup Post-Experiment weigh Weigh Compound (in Fume Hood) dissolve Prepare Solution (in Fume Hood) weigh->dissolve spill Spill Response: Evacuate, Alert, Contain weigh->spill Spill Event reaction Perform Reaction (Closed System) dissolve->reaction dissolve->spill decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Reaction Complete reaction->spill disposal Dispose of Waste (Segregated) decontaminate->disposal receive Receive & Inspect Container store Store in Designated Cool, Dry, Ventilated Area receive->store Intact Seal store->weigh Don PPE

Caption: Safe handling workflow for 3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride.

Step-by-Step Handling Procedure
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a tightly closed, clearly labeled container.[2]

    • The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

  • Preparation and Handling (inside a fume hood) :

    • Don all required PPE as outlined in Table 2.

    • To minimize dust, do not pour the dry powder. Use a spatula or scoop for transfers.

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Spill and Emergency Procedures :

    • Minor Spill (inside fume hood) : Decontaminate the area with a suitable solvent (e.g., isopropanol), collecting all materials as hazardous waste.[8]

    • Major Spill (outside fume hood) :

      • Evacuate the immediate area and alert personnel.

      • Restrict access to the area.

      • Wearing appropriate PPE including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

      • Carefully sweep the material into a designated hazardous waste container.[6] Do not use water, as it may create a corrosive acidic solution.[13]

    • Personnel Exposure :

      • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3][7]

      • Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]

      • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][11]

  • Decontamination :

    • All glassware and equipment that has come into contact with the compound must be decontaminated.

    • Rinse equipment with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as halogenated organic waste.[8]

  • Waste Disposal :

    • Classification : As a trifluoromethyl-containing compound, all waste associated with this chemical must be classified as Halogenated Organic Waste .[14][15]

    • Segregation : Do NOT mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and environmental safety, as the disposal methods (e.g., high-temperature incineration) are different and mixing can be hazardous.[15][16]

    • Containers : Collect all solid waste (contaminated PPE, absorbent materials) and liquid waste (reaction residues, decontamination rinsate) in clearly labeled, sealed, and appropriate hazardous waste containers.[8][17]

References

  • Carl ROTH. (2025). Safety Data Sheet: Azepan-4-one hydrochloride.
  • BenchChem. (2025). Safeguarding Your Research: A Guide to Handling (Trifluoromethyl)trimethylsilane.
  • University of Wisconsin-Madison. Hazardous Waste Segregation. Retrieved from UW-Madison Office of Chemical Safety.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
  • Prakash, G. K. S., et al. 1-trifluoromethyl-1-cyclohexanol. Organic Syntheses Procedure.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 3-(trifluoromethyl)azetidin-3-ol hydrochloride.
  • LGC Standards. (2024). SAFETY DATA SHEET - CJ-023423 Hydrochloride Salt, Hydrate.
  • Apollo Scientific. Azepane-2,7-dione Safety Data Sheet.
  • AAPPTec. Safety Data Sheet - H-β-HAla-OH HCl.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Journal of the American Chemical Society. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
  • AK Scientific, Inc. Safety Data Sheet - Azepane-2,4-dione.
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